molecular formula C18H30O B1629755 Phenol, tetrapropylene- CAS No. 57427-55-1

Phenol, tetrapropylene-

Cat. No.: B1629755
CAS No.: 57427-55-1
M. Wt: 262.4 g/mol
InChI Key: OZZIOWVRWRTHQO-UHFFFAOYSA-N
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Description

Contextualization within Alkylphenol Chemistry and Environmental Science

Alkylphenols are a class of organic compounds produced through the alkylation of phenols. wikipedia.org This family includes commercially significant long-chain alkylphenols (LCAPs) such as propylphenol, octylphenol (B599344), nonylphenol, and dodecylphenol (B1171820). wikipedia.org Phenol (B47542), tetrapropylene-, also referred to as tetrapropenylphenol or as a type of dodecylphenol, falls into this category. ontosight.aiservice.gov.uk These compounds have been widely used as precursors for detergents, components in phenolic resins, antioxidants in plastics and rubber, and as additives in lubricants and oilfield chemicals. wikipedia.orgservice.gov.uk

The environmental significance of alkylphenols, including Phenol, tetrapropylene-, stems from their potential toxicity, persistence in the environment, and tendency to bioaccumulate. wikipedia.orgservice.gov.uk A primary concern is their activity as xenoestrogens, or endocrine-disrupting compounds, which can mimic the effects of estrogen and potentially impact aquatic organisms and wildlife. wikipedia.orgnih.gov Due to these concerns, alkylphenols are subject to environmental monitoring and regulation. ontosight.aitoxicfreefuture.org Phenol, tetrapropylene- is noted for its persistence in aquatic environments, where it is not readily or inherently biodegradable and is expected to partition mainly to soil and sediment. service.gov.uk It can accumulate in aquatic organisms, as indicated by its measured fish bioconcentration factor of 823. service.gov.uk

Historical Overview of Alkylphenol Research Trajectories

The widespread use of synthetic surfactants based on alkylphenols began after the Second World War. researchgate.net For decades, compounds like 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) were used extensively, with applications ranging from the synthesis of alkylphenol ethoxylates for detergents to the production of phenolic resins for rubber tires. nih.gov

Environmental concerns regarding these compounds began to mount around the 1980s, driven by research highlighting their toxicity to aquatic life and, crucially, their estrogenic properties. nih.gov This discovery shifted the research trajectory towards understanding their environmental fate, persistence, and potential as endocrine disruptors. nih.govfreshwater.org Studies began to reconstruct the pollution history of alkylphenols in various ecosystems by analyzing sediment cores, revealing contamination trends that often coincided with increased industrial production and urbanization. nih.govnih.gov This historical context of concern surrounding well-studied alkylphenols like nonylphenol and octylphenol has framed the scientific investigation into other, related compounds such as Phenol, tetrapropylene-. service.gov.uk

Definition and Structural Context of Phenol, Tetrapropylene- within Alkylphenol Classes

Phenol, tetrapropylene- is an alkylphenol characterized by a phenol molecule—an aromatic ring with a hydroxyl (-OH) group—to which a tetrapropylene side chain is attached. ontosight.aismolecule.com The "tetrapropylene" designation indicates that the alkyl group is a branched C12 chain, formed from the oligomerization of four propylene (B89431) units. service.gov.uksmolecule.com This structural feature makes it a type of dodecylphenol. service.gov.uk

The substance is typically a complex mixture of isomers, with the alkyl chain attached at different positions on the phenol ring. service.gov.uk However, the para-substituted isomer, where the tetrapropenyl group is opposite the hydroxyl group, is generally the most prevalent. service.gov.uksmolecule.com This branching and isomeric complexity are characteristic of many commercial alkylphenols. service.gov.uk The attachment of the hydrophobic tetrapropylene chain to the hydrophilic phenol group gives the molecule amphiphilic properties, influencing its use as a surfactant, while also making it less volatile and more hydrophobic than simple phenol. ontosight.ai

Table 1: Chemical Identity of Phenol, tetrapropylene-

Identifier Value Source
Chemical Name Phenol, tetrapropylene- ontosight.aiservice.gov.uk
CAS Number 57427-55-1 service.gov.uksmolecule.com
Synonyms Tetrapropenylphenol, Dodecylphenol T service.gov.uksmolecule.com
Molecular Formula C18H30O smolecule.com
Molecular Weight 262.4 g/mol smolecule.com

| General Class | Alkylphenol, Long-Chain Alkylphenol (LCAP) | wikipedia.org |

Interdisciplinary Significance of Phenol, Tetrapropylene- Studies

The study of Phenol, tetrapropylene- is inherently interdisciplinary, engaging researchers across several scientific and regulatory fields.

Industrial & Chemical Engineering: From a production standpoint, the key process is the alkylation of phenol with tetrapropylene, often using acid catalysts to drive the electrophilic aromatic substitution. smolecule.com Research focuses on optimizing reaction conditions and catalytic systems to maximize the yield of the desired para-isomer and purify the final product. smolecule.com Its primary industrial application is as a chemical intermediate in the manufacturing of lubricant additives for automotive and marine engines, as well as in phenolic resins used for printing inks and rubber compounding. service.gov.uk European consumption for these purposes was estimated at around 50,000 tonnes per year in 2004. service.gov.uk

Environmental Science & Chemistry: Environmental research investigates the compound's fate, transport, and persistence. service.gov.uk Studies show it has low biodegradability and tends to adsorb to sediment and soil. service.gov.uk Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry, are developed and employed to detect and quantify its presence in environmental samples like water, dust, and sediment. nih.govhhearprogram.orgresearchgate.netepa.gov

Toxicology & Endocrinology: A significant area of study is its toxicological profile, particularly its potential as an endocrine disruptor. smolecule.comindustrialchemicals.gov.au Research has shown that tetrapropenylphenol can interact with the estrogen receptor and exhibit weak estrogenic activity in vitro. smolecule.comindustrialchemicals.gov.au This raises concerns about its potential to affect aquatic life and has led to its inclusion on lists of potential endocrine disruptors. smolecule.comedlists.org

Regulatory Affairs: Due to its persistence, bioaccumulative potential, and toxicity, Phenol, tetrapropylene- and related C12-alkylphenols are subject to regulatory evaluation by governmental bodies. ontosight.aiservice.gov.uk Agencies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) oversee its management to assess and mitigate environmental risks. ontosight.aiservice.gov.uk While it may not meet the formal European criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance, it has been identified as a substance of concern under other frameworks. service.gov.uk

Table 2: Research Findings on Phenol, tetrapropylene-

Research Area Finding Source(s)
Environmental Fate Not readily or inherently biodegradable; expected to partition to soil and sediment. service.gov.uk
Bioaccumulation Measured bioconcentration factor (BCF) in fish is 823. service.gov.uk
Physicochemical Properties Viscous oily liquid at 20°C with a water solubility of 31 µg/L and a log Kow of 7.14. service.gov.uk
Endocrine Activity Interacts with the estrogen receptor and demonstrates estrogenic activity in vitro. smolecule.comindustrialchemicals.gov.au

| Primary Use | Chemical intermediate for lubricant additives and phenolic resins. | service.gov.uk |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57427-55-1

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

4-(2,4-dimethyl-3-propylheptyl)phenol

InChI

InChI=1S/C18H30O/c1-5-7-14(3)18(8-6-2)15(4)13-16-9-11-17(19)12-10-16/h9-12,14-15,18-19H,5-8,13H2,1-4H3

InChI Key

OZZIOWVRWRTHQO-UHFFFAOYSA-N

SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O

Canonical SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O

Other CAS No.

57427-55-1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Phenol, Tetrapropylene

Alkylation Processes for Phenol (B47542), tetrapropylene- Synthesis

The synthesis of Phenol, tetrapropylene- is predominantly achieved via the alkylation of phenol with tetrapropylene. This reaction is a classic example of an electrophilic aromatic substitution where the electron-rich phenol ring is attacked by a carbocation derived from tetrapropylene.

Catalytic Systems and Reaction Conditions in Alkylation

The alkylation of phenol with tetrapropylene is typically carried out in the presence of a catalyst. The reaction temperature is often elevated to facilitate the reaction, with one method suggesting raising the temperature to approximately 125°C during the addition of the alkylating agent and then to about 150°C to complete the reaction. google.com The molar ratio of phenol to the alkylating agent is generally around 1:1, though this can be varied. google.com To maximize yield and reduce waste, processes often incorporate the recycling of unreacted olefins and phenols. smolecule.com Subsequent purification of the final product is commonly achieved through distillation to reach high purity levels. smolecule.com

Role of Acidic Catalysts in Alkylation Chemistry

Acidic catalysts are crucial for the alkylation of phenol. google.com These catalysts, which can be Lewis acids or strong acids like sulfuric acid, facilitate the formation of a carbocation from the tetrapropylene. google.comsmolecule.com The activation of tetrapropylene by the acid catalyst leads to the generation of a reactive carbocation intermediate. This electrophile then attacks the phenol ring. smolecule.com

A variety of acid catalysts have been employed in phenol alkylation, including phosphoric acid, arylmono-sulfonic acids, fluorosulfonic acids, anhydrous aluminum halides, zinc halides, and boron trifluoride. google.com Research has shown that highly acidic aryl sulfonic acids, such as para-chlorobenzene sulfonic acid and trifluoromethanesulfonic acid, are effective in selectively producing para-alkylated phenols. google.com These strong acid catalysts can also rearrange ortho and meta substituted phenols to the more desired para-substituted isomers, allowing for the use of what would otherwise be considered by-products. google.com

Alkylation with Tetrapropylene: Mechanism and Selectivity

The mechanism of alkylating phenol with tetrapropylene involves an electrophilic aromatic substitution. The acid catalyst activates the tetrapropylene, forming a carbocation. This carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of the phenol. smolecule.com

The substitution can occur at the ortho or para positions relative to the hydroxyl group of the phenol. However, the reaction predominantly yields the para-substituted isomer. smolecule.com This selectivity is influenced by both electronic and steric factors. The para-position is electronically favored and sterically less hindered compared to the ortho-positions. smolecule.com

Isomeric Composition of Synthesized Phenol, tetrapropylene-

The final product of the alkylation process is typically a mixture of isomers, with the para-substituted isomer being the major component. smolecule.comedlists.org The term "tetrapropenyl" itself represents a variety of highly branched isomeric alkyl olefins. service.gov.uk Consequently, the resulting Phenol, tetrapropylene- is a complex mixture of compounds with the general formula C₆H₄(OH)C₁₂H₂₅, where the dodecyl group is a branched chain. service.gov.uk The commercial product is often described as "phenol, (tetrapropenyl) derivatives" or "dodecylphenol, mixed isomers (branched)". service.gov.uk

Raw Material Feedstock Analysis for Phenol, tetrapropylene- Production

The primary raw materials for the production of Phenol, tetrapropylene- are phenol and tetrapropylene.

Utilization of Propylene (B89431) Polymerization Byproducts as Feedstock

Tetrapropylene is a byproduct of propylene polymerization. smolecule.com Polypropylene (B1209903) (PP), a major thermoplastic polymer, is produced through the chain-growth polymerization of the monomer propylene. wikipedia.org The synthesis of polypropylene is carried out using various catalysts, and the process can be conducted in liquid propylene or in gas-phase reactors. wikipedia.org The byproducts from these polymerization processes, including tetrapropylene, serve as a key feedstock for the synthesis of Phenol, tetrapropylene-.

Olefinic Precursors in Branched Alkylphenol Synthesis

The synthesis of branched alkylphenols, including tetrapropylenephenol, predominantly involves the alkylation of phenol with a corresponding olefin. taylorandfrancis.comsmolecule.com In the case of tetrapropylenephenol, the key olefinic precursor is tetrapropylene, also known as propylene tetramer. equilex.com This C12 hydrocarbon is a highly branched isomeric mixture, primarily produced through the catalytic oligomerization of propylene. equilex.com The reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a carbocation intermediate generated from the olefin in the presence of an acid catalyst. smolecule.com

The primary method for producing tetrapropylenephenol involves the direct alkylation of phenol with tetrapropylene. smolecule.com This reaction is typically catalyzed by strong acids, such as sulfuric acid, or Lewis acids. smolecule.comresearchgate.net The "tetrapropenyl" group itself represents a complex mixture of highly branched C10 to C15 isomers, contributing to the isomeric complexity of the final product. service.gov.uk

Optimization of Synthesis Parameters for Yield and Purity

Achieving high yield and purity is a critical aspect of the industrial production of tetrapropylenephenol. This requires careful optimization of various reaction parameters.

Strategies for Maximizing Phenol, Tetrapropylene- Yield

Maximizing the yield of tetrapropylenephenol involves a multi-faceted approach that addresses reaction kinetics, thermodynamics, and process design. Key strategies include:

Molar Ratio of Reactants: The molar ratio of phenol to tetrapropylene is a crucial factor influencing the yield. researchgate.net An excess of phenol is often used to favor the formation of the mono-alkylated product and suppress the formation of di- and tri-alkylated byproducts.

Catalyst Selection and Concentration: The choice and amount of catalyst significantly impact the reaction rate and selectivity. researchgate.net Strong acids like sulfuric acid are effective, but their concentration must be carefully controlled to minimize side reactions such as sulfonation of the phenol ring. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized to ensure complete reaction without promoting undesirable side reactions or product degradation. researchgate.net

Process Control and Monitoring: Modern manufacturing often employs advanced process control systems to monitor and adjust reaction parameters in real-time, ensuring consistent product quality and maximizing yield. tvsnext.com

A summary of typical conditions for maximizing yield is presented below:

ParameterTypical Range/ValueImpact on Synthesis
Phenol to Olefin Molar Ratio6:1 to 10:1 researchgate.netHigher phenol ratio favors mono-alkylation, increasing the yield of the desired product.
Catalyst Concentration (Sulfuric Acid)8% by weight of phenol researchgate.netOptimizing catalyst amount balances reaction rate with minimizing side reactions.
Reaction Temperature140°C researchgate.netSufficient temperature is needed to drive the reaction, but excessive heat can lead to byproducts.
Reaction Time2 hours addition, 2 hours stirring researchgate.netAdequate time ensures the reaction goes to completion.

Purification Techniques for Phenol, Tetrapropylene-

The crude product of the alkylation reaction is a mixture containing the desired para-tetrapropylenephenol, the ortho-isomer, unreacted starting materials, and various byproducts. smolecule.com Achieving high purity (often greater than 99%) necessitates effective purification techniques. smolecule.com

Distillation: Fractional distillation is the primary method used to separate the different components of the reaction mixture based on their boiling points. smolecule.comyoutube.com Due to the similar boiling points of the ortho and para isomers, sophisticated distillation columns operating under controlled conditions are required to achieve efficient separation. smolecule.com

Crystallization: This technique can be employed to separate isomers and remove certain byproducts by exploiting differences in their solubility at various temperatures. smolecule.com

Chromatography: While more common on a laboratory scale, chromatographic methods can be used for high-purity separations. youtube.com

Common purification methods and their applications are outlined in the table below:

Purification TechniquePrincipleApplication in Phenol, Tetrapropylene- Synthesis
Fractional DistillationSeparation based on differences in boiling points. youtube.comPrimary method for separating ortho and para isomers and removing unreacted phenol and tetrapropylene. smolecule.com
CrystallizationSeparation based on differences in solubility. youtube.comCan be used to remove specific byproducts like diphenylmethane (B89790) derivatives. smolecule.com
ChromatographySeparation based on differential partitioning between a stationary and mobile phase. youtube.comUsed for achieving very high purity levels, particularly in analytical settings.

Analogous Alkylphenol Synthesis Approaches and Their Relevance

The synthesis of tetrapropylenephenol shares fundamental principles with the production of other commercially important alkylphenols, such as nonylphenol and octylphenol (B599344).

Comparison with Nonylphenol and Octylphenol Synthesis

Nonylphenol and octylphenol are synthesized through the alkylation of phenol with nonene (propylene trimer) and octene (butene dimer), respectively. taylorandfrancis.com The underlying reaction mechanism, involving electrophilic aromatic substitution catalyzed by acids, is the same as for tetrapropylenephenol. taylorandfrancis.comsmolecule.com

The table below provides a comparative overview of the synthesis of these key alkylphenols:

AlkylphenolOlefin PrecursorTypical CatalystKey Applications
Phenol, tetrapropylene- Tetrapropylene (Propylene tetramer) equilex.comSulfuric acid, Lewis acids smolecule.comresearchgate.netLubricant additives, phenolic resins for printing inks and rubber. service.gov.uk
Nonylphenol Nonene (Propylene trimer) taylorandfrancis.comAcid catalysts taylorandfrancis.comProduction of nonylphenol ethoxylates (surfactants), plastic industry. taylorandfrancis.com
Octylphenol Octene (Butene dimer) taylorandfrancis.comAcid catalysts taylorandfrancis.comPrimarily used in the production of phenolic resins. taylorandfrancis.com

While the core synthetic strategy is similar, the specific properties and applications of the final products differ based on the length and branching of the alkyl chain. This influences the optimization of reaction conditions and the choice of purification methods for each specific alkylphenol.

Overview of General Phenol Synthesis Methods Applicable to Alkylphenols (e.g., Cumene (B47948) Process, Sandmeyer Reaction)

While direct alkylation is the method of choice for producing tetrapropylene phenol, a broader understanding of phenol synthesis provides context for the production of its precursors and related compounds. Two cornerstone industrial processes for phenol synthesis are the Cumene Process and the Sandmeyer Reaction.

The Cumene Process

The Cumene Process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and its co-product, acetone (B3395972). wikipedia.org This process is highly economical as it utilizes inexpensive starting materials: benzene (B151609) and propylene. wikipedia.org The global production of phenol is overwhelmingly based on this method. wikipedia.orggloballcadataaccess.org

The process involves three main stages:

Friedel-Crafts Alkylation: Benzene is alkylated with propylene to form cumene (isopropylbenzene). This reaction is typically carried out at elevated temperature and pressure in the presence of an acid catalyst, such as phosphoric acid or a zeolite-based catalyst. wikipedia.orgscribd.com

Auto-oxidation of Cumene: The cumene is then oxidized with air to produce cumene hydroperoxide. This step involves a free radical chain reaction where the tertiary benzylic hydrogen of cumene is removed. wikipedia.org

Hock Rearrangement: The cumene hydroperoxide is treated with an acid, leading to its rearrangement to yield phenol and acetone. wikipedia.org

The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, using copper salts as catalysts. wikipedia.orgbyjus.com This reaction can be adapted to produce phenols through a hydroxylation pathway. wikipedia.org It is a powerful tool for introducing a variety of functional groups onto an aromatic ring that may not be achievable through direct substitution. byjus.comtestbook.com

The key steps applicable to phenol synthesis are:

Diazotization: A primary aryl amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form an aryl diazonium salt. byjus.com

Hydroxylation: The resulting diazonium salt is then heated in the presence of water, often with a copper(I) oxide catalyst, to replace the diazonium group with a hydroxyl group, thereby forming the corresponding phenol. wikipedia.orgbyjus.com

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com Although not a primary industrial route for bulk phenol production due to the multi-step nature and the generation of byproducts, it remains a valuable synthetic tool in laboratory and specialized fine chemical synthesis for producing specific substituted phenols.

Interactive Data Table: Comparison of Phenol Synthesis Methods

FeatureDirect Alkylation of PhenolCumene ProcessSandmeyer Reaction
Primary Product Phenol, tetrapropylene-Phenol and AcetoneAryl Halides (adaptable for Phenols)
Starting Materials Phenol, TetrapropyleneBenzene, PropyleneAryl Amine, Nitrous Acid, Water
Key Intermediate CarbocationCumene HydroperoxideAryl Diazonium Salt
Catalyst Lewis Acids (e.g., AlCl₃), Strong Acids (e.g., H₂SO₄)Acid catalysts (e.g., Phosphoric Acid, Zeolites)Copper(I) Salts (e.g., Cu₂O)
Industrial Scale Major route for tetrapropylene phenolDominant global process for phenolPrimarily for specialized synthesis
Reaction Type Electrophilic Aromatic SubstitutionFriedel-Crafts Alkylation, Oxidation, RearrangementRadical-Nucleophilic Aromatic Substitution

Environmental Occurrence and Distribution Dynamics of Phenol, Tetrapropylene

Sources and Release Pathways into the Environment

Phenol (B47542), tetrapropylene-, also known as tetrapropenyl phenol (TPP), is a manufactured chemical compound with no known natural sources. service.gov.uk Its presence in the environment is directly linked to human industrial activities. The total global production is estimated to be around 115,000 tonnes per year, with manufacturing facilities located in countries such as France, Germany, Poland, Singapore, the United Kingdom, and the United States. oecd.org

The primary use of Phenol, tetrapropylene-, accounting for over 99.7%, is as a chemical intermediate in the production of additives for lubricants. service.gov.ukoecd.org These additives include detergents, as well as anti-wear and anti-rust agents for engine oils. oecd.org Consequently, potential environmental releases can occur at various stages of its lifecycle:

Production: Releases can happen during the manufacturing process itself. oecd.org

Formulation: The process of making lubricant additives from TPP is a potential source of release. oecd.org

Blending: Incorporating these additives into finished lubricant oils can lead to environmental entry. oecd.org

Use and Disposal: The use of finished engine oils and their subsequent disposal are significant pathways for release into the environment. oecd.orgdfo.no For instance, typical finished gasoline and diesel engine oils may contain residual tetrapropenylphenol at concentrations of 390 ppm and 1,520 ppm, respectively. oecd.org

Another industrial application for related para-C12-alkylphenols is in the manufacturing of phenolic resins used in printing inks, varnishes, and for rubber compounding in tires. service.gov.uk

Global Production and Use of Phenol, tetrapropylene-
Aspect Details Reference
Global Production Volume Approximately 115,000 tonnes per year oecd.org
Primary Use Raw material for lubricant additives (>99.7%) oecd.org
Types of Additives Alkylphenate sulfide (B99878) detergents, anti-wear and anti-rust additives oecd.org
Secondary Use Production of phenolic resins for inks, rubber, and varnishes service.gov.uk
Producing Countries France, Germany, Poland, Singapore, UK, USA oecd.org

Wastewater treatment plants (WWTPs) are a significant point source for the entry of alkylphenols, including Phenol, tetrapropylene-, into the aquatic environment. pan.plscispace.com While many industrial facilities have internal wastewater treatment, the disposal of used oils and other products containing TPP can lead to its presence in municipal wastewater. dfo.nocarusllc.com

Studies show that the removal efficiency of nonylphenol (a related alkylphenol) in WWTPs can be highly variable, ranging from 11% to 99%, depending on the treatment process employed. pan.pl For para-C12-alkylphenols like TPP, modeling estimates that when it enters a WWTP, approximately 82.6% partitions to sludge, 11.3% is discharged into water, and 6.1% is released to the air, with no significant biodegradation occurring. service.gov.uk The substance is not expected to inhibit the microorganisms in WWTPs at typical discharge rates. oecd.org The treated effluent, still containing a fraction of the compound, is then released into receiving waters, making WWTPs a continuous source of contamination. pan.plscispace.com

Estimated Partitioning of para-C12-Alkylphenols in a Wastewater Treatment Plant
Compartment Percentage of Distribution Reference
Sludge 82.6% service.gov.uk
Water (Effluent) 11.3% service.gov.uk
Air 6.1% service.gov.uk
Biodegradation 0% service.gov.uk

Beyond direct industrial and wastewater discharges, alkylphenols enter the environment from various diffuse, or non-point, sources. panda.org These sources are widespread and not easily traceable to a single point of origin.

Identified diffuse sources of alkylphenol contamination include:

Pesticide Formulations: Alkylphenols like nonylphenol are used in some pesticide formulations, and their application to land contributes to contamination of the terrestrial environment. panda.org

Landfill Leachate: The disposal of waste materials containing alkylphenols in landfills can lead to the formation of contaminated leachate, which can then seep into soil and groundwater. panda.org

Atmospheric Deposition: Alkylphenols have been detected in both indoor and outdoor air. panda.org Their presence in the atmosphere allows for transport over distances and subsequent deposition onto soil and water surfaces. researchgate.net

Urban Runoff: Runoff from urban areas, especially during wet weather, can carry pollutants from various sources, including those containing alkylphenols, into rivers and other water bodies. scispace.com

This widespread, low-level contamination from diffuse sources can create a background level of pollution in entire river basins. scispace.comresearchgate.net

While Phenol, tetrapropylene- is exclusively anthropogenic, the broader class of chemical compounds to which it belongs—phenolic compounds—are abundantly produced in nature by plants and microorganisms. service.gov.ukwikipedia.orgnumberanalytics.com These naturally occurring phenols are secondary metabolites, often synthesized in response to environmental stressors like pathogens, insect attacks, or UV radiation. wikipedia.orgacs.org

They are ubiquitous in the plant kingdom, found in leaves, stems, roots, fruits, and seeds. numberanalytics.com Examples of naturally occurring phenolic compounds include:

Phenolic Acids: These are found in many plants, with caffeic and ferulic acids being particularly abundant in fruits and cereal grains, respectively. nih.gov Mushrooms also produce phenolic acids like protocatechuic acid. wikipedia.org

Flavonoids: This large group is responsible for the vibrant colors in many plants. numberanalytics.com

Tannins: Known for their astringent properties, these complex phenolics are used by plants for defense. numberanalytics.com

Lignans and Stilbenes: These compounds act as defensive substances and growth regulators in plants. acs.org

Microorganisms, including fungi and yeast, also produce phenolic compounds. wikipedia.org For instance, the yeast Candida albicans produces aromatic alcohols like tyrosol. wikipedia.org These natural phenols can play a role in ecological interactions, such as inhibiting the growth of competing plants (allelopathy). wikipedia.org

Environmental Compartmentalization and Partitioning

Once released into the environment, Phenol, tetrapropylene- exhibits specific behaviors due to its physicochemical properties. It has a very low water solubility and a high octanol-water partition coefficient (log Kow of 7.14), indicating it is lipophilic, meaning it preferentially binds to fats and lipids over dissolving in water. service.gov.ukoecd.org

This high lipophilicity dictates its distribution in aquatic systems. In the water column, it is likely to adsorb strongly to sediment and suspended organic particles rather than remaining dissolved. oecd.org This partitioning behavior has been confirmed by modeling, which indicates a preference for soil in terrestrial environments and sediment in aquatic ones. oecd.org

Phenol, tetrapropylene- is considered persistent, as it is not readily or inherently biodegradable in the aquatic environment. service.gov.uk This persistence, combined with its lipophilicity, leads to its bioaccumulation in aquatic organisms. service.gov.uksmolecule.com A measured fish bioconcentration factor (BCF) of 823 confirms that the substance can accumulate in fish tissues to levels significantly higher than the surrounding water concentration. service.gov.uk Consequently, alkylphenols have been detected in a wide range of aquatic life, including fish and invertebrates like shrimp, lobsters, and mussels, in both freshwater and marine ecosystems. pan.plpanda.orgbioone.org Contamination has been reported in various marine environments, including the Adriatic Sea and offshore areas of Southern New England. panda.orgbioone.org Coastal areas are particularly sensitive due to their proximity to point and diffuse pollution sources. pan.pl

Key Physicochemical and Environmental Fate Properties of Phenol, tetrapropylene-
Property Value / Description Significance Reference
Water Solubility 2.1 mg/L (bulk material)Low solubility promotes partitioning out of water. oecd.org
Log Kow 7.14High lipophilicity; tendency to associate with fatty tissues and organic matter. oecd.org
Biodegradability Not readily or inherently biodegradablePersistent in the environment. service.gov.uk
Fish Bioconcentration Factor (BCF) 823High potential for bioaccumulation in aquatic life. service.gov.uk
Primary Environmental Sink Soil and SedimentAdsorbs strongly to particles rather than staying in water. service.gov.ukoecd.org

Accumulation and Presence in Sedimentary Matrices

Phenol, tetrapropylene-, due to its chemical properties, has a tendency to accumulate in sedimentary matrices within aquatic environments. Its low water solubility and high octanol-water partition coefficient (log Kow of 7.14) indicate that it will preferentially bind to sediment and suspended particles. oecd.org This behavior is a key factor in its environmental distribution, leading to its persistence in these compartments. service.gov.uk

Studies have detected Phenol, tetrapropylene- in various sediment samples, highlighting its widespread presence. For instance, high relative intensities of this compound were observed in a study analyzing diverse sediment types, including those from the Baltic Sea and a Norwegian lake. nih.govacs.org These findings suggest that both local contamination sources and long-range transport contribute to its distribution in marine and lacustrine sediments. acs.org The analysis of sediment from the Swedish Baltic Sea coast revealed concentrations of contaminants consistent with previous measurements in the region, indicating ongoing inputs and accumulation. nih.gov

The process of accumulation is influenced by the organic carbon content of the sediment, as hydrophobic organic contaminants like Phenol, tetrapropylene- tend to associate with organic matter. nih.gov The compound's strong adsorption to particles means that river and marine sediments act as significant sinks, retaining the chemical and potentially serving as a long-term source of contamination. oecd.orgdfo.no Research on river sediments in Spain, for example, underscores the importance of sediments as reservoirs for various organic pollutants. nih.gov

The following table summarizes findings related to the presence of Phenol, tetrapropylene- and other contaminants in sediment samples from various locations.

Table 1: Detection of Contaminants in Sediment Samples

Location Contaminant(s) Observed Concentrations/Intensities Key Findings Reference(s)
Baltic Sea Phenol, tetrapropylene-, PAHs, PCBs High relative intensity for Phenol, tetrapropylene-; Σ16PAHs: 336 ng g⁻¹ dwt; Σ7PCBs: 0.95 ng g⁻¹ dwt Widespread presence due to local sources and long-range transport. nih.govacs.org
Lake Tyrifjorden, Norway Phenol, tetrapropylene-, PFAS High relative intensity for Phenol, tetrapropylene-; Sum of neutral PFAS: 96.1 ng g⁻¹ dwt Contamination primarily from a local paper production plant. nih.govacs.org

Occurrence in Terrestrial Soil Systems

The occurrence of Phenol, tetrapropylene- in terrestrial soil systems is primarily linked to the application of sewage sludge and releases from industrial activities. service.gov.uk Due to its properties, the compound is expected to partition mainly to soil and sediment when released into the environment. service.gov.uk Once in the soil, it is likely to be persistent. service.gov.ukdfo.no

The strong tendency of Phenol, tetrapropylene- to bind to soil particles suggests that soil acts as a significant environmental sink for this chemical. oecd.orgoecd.org This binding reduces its mobility in the soil, but also contributes to its long-term presence. ontosight.ai The decomposition of plant litter can also release various phenolic compounds into the soil, although the contribution of industrially produced Phenol, tetrapropylene- is a distinct contamination pathway. wikipedia.orgresearchgate.net

While specific concentration data for Phenol, tetrapropylene- in various soil types is limited in readily available literature, the expectation is that its presence would be highest in areas receiving industrial wastewater treatment plant sludge or those near manufacturing and use sites. service.gov.uk The potential for contamination of soil and water from inappropriate disposal or release of related sulfurized phenol compounds has also been noted. ontosight.ai

Bioaccumulation Potential in Environmental Biota

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, faster than it can be removed. cimi.org This is a significant concern for persistent and hydrophobic compounds like Phenol, tetrapropylene-.

Studies on Bioaccumulation in Aquatic Organisms

Phenol, tetrapropylene- has demonstrated a moderate potential to bioaccumulate in aquatic organisms. oecd.org A key study determined a steady-state whole-body bioconcentration factor (BCF) of 823 in fish. oecd.orgservice.gov.uk The BCF is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water. A BCF value greater than 500 indicates a moderate potential for bioaccumulation. oecd.org

The high lipophilicity of Phenol, tetrapropylene-, indicated by its high log Kow, suggests a strong affinity for the fatty tissues of living organisms. oecd.orgcimi.org This property is a primary driver of its bioaccumulation potential. ecetoc.org Research indicates that while the half-life of many phenols in fish is less than a day, the presence of high levels in tissues can indicate chronic or ongoing exposure. gov.bc.ca

Studies on various aquatic organisms, including fish and invertebrates, have been conducted to understand the bioaccumulation of different contaminants. For example, research on the catshark Scyliorhinus canicula and the Mediterranean mussel Mytilus galloprovincialis highlights their roles as bio-monitors for pollutants that accumulate on the seabed and in the water column, respectively. nih.gov While these studies did not specifically focus on Phenol, tetrapropylene-, they illustrate the methodologies used to assess the bioaccumulation of hydrophobic compounds in marine ecosystems. The table below presents BCF values for Phenol, tetrapropylene- and related compounds.

Table 2: Bioconcentration Factors (BCF) for Phenol, tetrapropylene- and Related Compounds

Compound Organism BCF Value Finding Reference(s)
Phenol, tetrapropylene- Fish 823 Moderate potential to bioaccumulate. oecd.orgservice.gov.uk

Trophic Transfer and Biomagnification Research

Trophic transfer, or biomagnification, is the process by which the concentration of a toxin increases at successively higher levels in a food web. cimi.orgnoaa.govlibretexts.org This occurs when organisms consume other organisms containing the toxin. cimi.org

For Phenol, tetrapropylene-, while it has a moderate potential for bioaccumulation, the risk to predators exposed via the aquatic food chain is not considered significant based on available information. service.gov.uk However, there is a potential risk to predators exposed through the terrestrial food chain. service.gov.uk This suggests that biomagnification may be a more relevant pathway in terrestrial ecosystems for this compound. service.gov.uk

Research on other persistent organic pollutants (POPs) has shown that chemicals with high lipophilicity can biomagnify. cimi.org However, factors such as metabolism and elimination rates within organisms play a crucial role in determining the extent of biomagnification. ecetoc.orgnih.gov For a substance to biomagnify, it must be persistent in the environment, bioaccumulate in organisms, and be transferred through the food web. cimi.org

While direct studies on the biomagnification of Phenol, tetrapropylene- are not extensively detailed in the searched literature, the principles of trophic transfer are well-established for similar hydrophobic compounds. sfu.ca The potential for biomagnification exists, particularly in terrestrial food webs, but further research is needed to quantify this process for Phenol, tetrapropylene-. service.gov.uk

Geographic and Temporal Trends in Environmental Concentrations

Regional Variations in Phenol, Tetrapropylene- Detection

The detection and concentration of Phenol, tetrapropylene- in the environment show significant regional variations, largely influenced by industrial activities and wastewater management practices. As a "down-the-drain" chemical, its concentration in rivers is critically dependent on the dilution factor, which varies considerably both spatially and temporally. nih.gov

For example, a study assessing phenolic compounds in the Niger Delta region of Nigeria found that the average concentrations of total phenolic compounds were significantly higher in the Orashi River compared to the New Calabar River, indicating different levels of contamination. ajol.info The study also noted higher concentrations during the dry season in the Orashi River, highlighting temporal variability. ajol.info

In Europe, the consumption of para-C12-alkylphenols, which includes Phenol, tetrapropylene-, was around 50,000 tonnes per year in 2004, with a production facility located in the United Kingdom. service.gov.uk This industrial activity contributes to the potential for higher environmental concentrations in these regions. A study using gas chromatography-atmospheric pressure chemical ionization-ion mobility-mass spectrometry detected high relative intensities of tetrapropylene phenol in sediments from the Baltic Sea and a Norwegian lake, suggesting widespread, albeit varied, contamination in these northern European water bodies. nih.gov

The following table provides a summary of regional findings on the detection of phenolic compounds.

Table 3: Regional Detection of Phenolic Compounds

Region/Water Body Compound(s) Findings Reference(s)
Niger Delta, Nigeria (Orashi and New Calabar Rivers) Total Phenolic Compounds Average concentrations were higher in the Orashi River (Dry: 94.31 µg/L, Wet: 85.52 µg/L) than the New Calabar River (Dry: 37.72 µg/L, Wet: 37.59 µg/L). ajol.info
Baltic Sea and Lake Tyrifjorden, Norway Phenol, tetrapropylene- High relative intensities detected in sediments, indicating significant presence. nih.gov

Table 4: List of Chemical Compounds

Compound Name
Phenol, tetrapropylene-
para-C12-alkylphenols
Polycyclic Aromatic Hydrocarbons (PAHs)
Polychlorinated Biphenyls (PCBs)
Per- and Polyfluoroalkyl Substances (PFAS)
Phenol
Combined Alkyl Phenol Sulfide
Alkyl Phenate
Scyliorhinus canicula
Mytilus galloprovincialis
Dichlorodiphenyltrichloroethane (DDT)
Dichlorodiphenyldichloroethylene (DDE)
Dichlorodiphenyldichloroethane (DDD)
Diptera
Gammaridae
Orashi River

Longitudinal Studies on Environmental Levels

The production and use of these substances provide an indirect measure of their potential for environmental release over time. European consumption of para-C12-alkylphenols was estimated to be around 50,000 tonnes per year in 2004, and these compounds have been on the market for several decades, suggesting a potential for long-term environmental presence. service.gov.uk They are primarily used as chemical intermediates in the production of additives for oils and lubricants, as well as in the manufacturing of phenolic resins for printing inks and tires. service.gov.uk

Once released into the environment, the physicochemical properties of para-C12-alkylphenols dictate their distribution. These compounds are characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to soil and sediment rather than remaining in water. service.gov.uk Consequently, these compartments are the expected primary sinks for tetrapropylphenol in the environment. service.gov.uk Atmospheric transport is considered a negligible pathway for these substances. service.gov.uk

While specific long-term monitoring data for Phenol, tetrapropylene- is lacking, the persistence of para-C12-alkylphenols in the environment is a significant factor. These substances are not readily or inherently biodegradable in aquatic environments. service.gov.uk This persistence, combined with their continuous use over many years, suggests that they are likely to accumulate in soil and sediment. service.gov.uk

It is important to note that while risk assessments have been conducted, they often rely on predicted environmental concentrations due to a lack of extensive monitoring data. service.gov.uk One report highlighted that there is very little information about the environmental occurrence of these compounds in general. service.gov.uk

Table 1: Key Physicochemical and Environmental Fate Properties of para-C12-Alkylphenols

PropertyValueImplication for Environmental DistributionSource
Vapour Pressure 0.009 Pa at 20°CLow volatility, minimal atmospheric transport. service.gov.uk
Water Solubility 31 µg/L at 22°C (main components)Low solubility in water, leading to partitioning to other compartments. service.gov.uk
Log Octanol-Water Partition Coefficient (log Kow) 7.14High potential for sorption to organic matter in soil and sediment. service.gov.uk
Biodegradation Not readily or inherently biodegradablePersistence in the aquatic environment. service.gov.uk
Fish Bioconcentration Factor 823Potential for accumulation in aquatic organisms. service.gov.uk

Biodegradation and Environmental Transformation Pathways of Phenol, Tetrapropylene

Aerobic Biodegradation Mechanisms

The aerobic degradation of phenolic compounds is a multi-step process initiated by the introduction of hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates. researchgate.netresearchgate.net The subsequent cleavage of the aromatic ring is a critical step, determining the pathway and efficiency of degradation. frontiersin.org For long-chain alkylphenols like tetrapropylene phenol (B47542), this process is primarily facilitated by specific bacterial enzymes. scispace.comnih.gov

The first crucial step in the aerobic catabolism of Phenol, tetrapropylene- is the hydroxylation of the aromatic ring, catalyzed by phenol hydroxylase enzymes. frontiersin.orgresearchgate.net These enzymes introduce a second hydroxyl group at the ortho position relative to the existing hydroxyl group. scispace.com In bacteria capable of degrading long-chain alkylphenols, this initial oxidation is often carried out by a multicomponent phenol hydroxylase. scispace.comnih.gov This enzymatic action converts the alkylphenol into its corresponding alkylcatechol derivative, a necessary precursor for ring cleavage. researchgate.net Studies on various alkylphenol-degrading bacteria, such as those from the Pseudomonas and Rhodococcus genera, have identified specific gene clusters that code for these complex hydroxylases, underscoring their importance in initiating the degradation sequence. nih.govtandfonline.comnih.gov

Following the initial oxidation by phenol hydroxylase, an alkylcatechol—specifically, a tetrapropylene-substituted catechol—is formed. researchgate.net This catechol derivative is the central intermediate upon which the subsequent ring-cleavage enzymes act. researchgate.netresearchgate.net The formation of catechol from phenol is a common strategy in the microbial world to destabilize the aromatic ring, making it susceptible to cleavage by dioxygenase enzymes. wikipedia.org The presence of the bulky, branched tetrapropylene side-chain can influence the efficiency of this transformation, but its formation is an essential prerequisite for both the ortho- and meta-cleavage pathways. scispace.comnih.gov

Once the tetrapropylene-catechol intermediate is formed, the aromatic ring is opened through one of two primary aerobic pathways: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netfrontiersin.org The pathway utilized often depends on the specific microbial strain and the nature of the substituents on the aromatic ring. oup.combioline.org.br

In the ortho-cleavage pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken. frontiersin.org This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase (C12O), an intradiol dioxygenase. researchgate.netfrontiersin.org The action of C12O on the tetrapropylene-catechol intermediate results in the formation of a substituted cis,cis-muconic acid. frontiersin.org This linear product then undergoes further enzymatic conversions to eventually yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA, which can be used by the microorganism for energy and cell growth. frontiersin.org Research has shown that many bacteria capable of degrading long-chain alkylphenols possess the genes for catechol 1,2-dioxygenase, indicating the significance of this pathway. scispace.comnih.gov For instance, a study on 18 different 4-t-octylphenol-degrading bacterial isolates found that 12 of them tested positive for catechol 1,2-dioxygenase genes. nih.gov

The meta-cleavage pathway, also known as extradiol cleavage, involves breaking the bond adjacent to one of the hydroxyl groups on the aromatic ring. frontiersin.org This reaction is catalyzed by catechol 2,3-dioxygenase (C23O). researchgate.netoup.com The cleavage of the tetrapropylene-catechol intermediate by C23O produces a substituted 2-hydroxymuconic semialdehyde. researchgate.netfrontiersin.org This yellow-colored compound is a hallmark of the meta-cleavage pathway. Subsequent enzymatic steps convert this semialdehyde into products like pyruvate (B1213749) and an acyl-CoA, which also enter central metabolic pathways. nih.gov The meta-pathway is commonly associated with the degradation of substituted phenols, including alkylphenols. oup.com In Pseudomonas sp. strain KL28, for example, the catabolism of 4-n-alkylphenols (C1 to C5) proceeds via the meta-pathway, initiated by a multicomponent phenol hydroxylase and followed by cleavage via catechol 2,3-dioxygenase. tandfonline.com

The prevalence and efficiency of the ortho- versus meta-cleavage pathways for degrading alkylphenols can vary significantly among different microorganisms and environmental conditions. bohrium.com Generally, the meta-pathway is considered more common for the degradation of methyl- and other alkyl-substituted phenols, while the ortho-pathway is often favored for non-substituted or chloro-substituted phenols. oup.com

Enzymatic Pathways in Alkylphenol Degradation

Bacterial Strain/GroupSubstrateKey Enzymes Detected/Pathway UsedResearch Finding
18 isolates of 4-t-octylphenol-degrading bacteria4-t-octylphenolMulticomponent Phenol Hydroxylase, Catechol 1,2-Dioxygenase (in most isolates)Most isolated bacteria degrade long-chain alkylphenols via the ortho-cleavage pathway. scispace.comnih.gov
Pseudomonas sp. strain KL284-n-alkylphenols (C1-C5)Multicomponent Phenol Hydroxylase, Catechol 2,3-Dioxygenase (LapB)Catabolism proceeds through the meta-cleavage pathway. tandfonline.comnih.gov
Rhodococcus rhodochrous EP44-ethylphenolTwo-component Alkylphenol Hydroxylase, Extradiol DioxygenaseAlkylphenols are catabolized exclusively via meta-cleavage. nih.gov
Acinetobacter lwoffii NL1PhenolPhenol Hydroxylase, Catechol 1,2-DioxygenaseDegraded phenol via the ortho-cleavage pathway; no catechol 2,3-dioxygenase activity was detected. frontiersin.org
Bacterial Consortium (15 strains)PhenolPhenol Hydroxylase, Catechol 1,2-Dioxygenase, Catechol 2,3-DioxygenaseThe consortium was capable of utilizing both ortho- and meta-pathways simultaneously for phenol degradation. frontiersin.org

Subsequent Metabolite Conversion to Tricarboxylic Acid Cycle Intermediates

The aerobic biodegradation of phenolic compounds, including alkylphenols, generally proceeds through the formation of central aromatic intermediates, such as catechol. nih.govveedol.ae These intermediates undergo ring cleavage, a critical step catalyzed by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids. nih.gov These resulting metabolites, such as muconic acid or hydroxymuconic semialdehyde, are then further metabolized through a series of enzymatic reactions. nih.gov

Ultimately, these degradation pathways converge on the tricarboxylic acid (TCA) cycle, a central metabolic hub in many organisms. The breakdown products of the aromatic ring are converted into intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA. epa.govscience.gov This integration into the TCA cycle allows for the complete mineralization of the original organic pollutant to carbon dioxide and water, coupled with the generation of cellular energy. science.gov While this is the generally accepted pathway for the aerobic degradation of phenolic compounds, specific studies detailing the complete sequence of metabolites from Phenol, tetrapropylene- to TCA cycle intermediates are not extensively documented in publicly available literature.

Microbial Consortia and Pure Culture Studies in Aerobic Degradation

The biodegradation of complex organic molecules like Phenol, tetrapropylene- can be carried out by both pure microbial cultures and mixed microbial consortia. However, research increasingly indicates that microbial consortia often exhibit higher efficiency and robustness in degrading such complex compounds. frontiersin.orgmdpi.comnih.gov This enhanced degradation potential is attributed to the synergistic interactions between different microbial species within the consortium, where the metabolic products of one organism can be utilized by another, preventing the accumulation of potentially toxic intermediates. mdpi.comresearchgate.net

While specific studies focusing solely on the degradation of Phenol, tetrapropylene- by microbial consortia are limited, the principles are well-established for other complex pollutants. For instance, microbial consortia have been shown to be effective in degrading petroleum hydrocarbons, plastics, and various industrial chemicals. frontiersin.orgnih.gov In the context of alkylphenols, studies on related compounds provide valuable insights. For example, pure cultures of yeast strains have been shown to be capable of utilizing branched-chain octylphenol (B599344) as a carbon source. mdpi.com Similarly, bacteria such as Pseudomonas fluorescens have been used in co-metabolic degradation studies, where the presence of phenol as a growth substrate facilitated the degradation of other pollutants like trichloroethylene (B50587) (TCE). walshmedicalmedia.com This suggests that similar mechanisms could be involved in the breakdown of Phenol, tetrapropylene-.

The advantages of microbial consortia in bioremediation include:

Broader Enzymatic Capabilities: A mix of microorganisms provides a wider range of enzymes capable of attacking different parts of a complex molecule. mdpi.com

Metabolic Cooperation: Different species can carry out sequential steps in a degradation pathway. mdpi.com

Increased Resilience: Consortia can be more resistant to environmental stresses and toxic compounds compared to single strains. nih.gov

Table 1: Comparison of Pure Culture vs. Microbial Consortia in Biodegradation

CharacteristicPure CultureMicrobial Consortium
Metabolic CapabilityLimited to the enzymatic machinery of a single species.Broader metabolic potential due to the combined enzymatic activities of multiple species. mdpi.com
Degradation of Complex MixturesOften less effective as they may not be able to degrade all components.More effective due to complementary substrate specificities. nih.gov
Accumulation of IntermediatesToxic intermediates may accumulate and inhibit further degradation.Intermediates produced by one species can be consumed by another, preventing inhibition. mdpi.com
Environmental AdaptabilityMay be sensitive to fluctuations in environmental conditions.Generally more robust and adaptable to changing conditions. nih.gov

Anaerobic Biodegradation Processes

Under anaerobic conditions, where oxygen is absent, the biodegradation of organic compounds proceeds through different metabolic pathways. nih.gov For many aromatic compounds, including phenols, anaerobic degradation is a slower process compared to aerobic degradation. service.gov.uk The breakdown of Phenol, tetrapropylene- in anaerobic environments is particularly relevant in settings such as sewage sludge digesters, deeper soil layers, and anoxic sediments where the compound may partition. veedol.aeresearchgate.netnih.gov

The anaerobic biodegradation of surfactants and related compounds often requires the cooperative action of several different types of microorganisms. nih.gov The process for alkylphenol ethoxylates, which are structurally related to Phenol, tetrapropylene-, is known to be slow, and partial degradation can sometimes lead to the formation of more persistent and toxic metabolites. nih.gov

For halogenated phenols, a key initial step in anaerobic degradation is reductive dehalogenation, where halogen atoms are removed from the aromatic ring. fisheries.org This process makes the molecule less toxic and more amenable to subsequent degradation. While Phenol, tetrapropylene- itself is not halogenated, this pathway is relevant for any of its halogenated derivatives that may be present in the environment. Following initial transformations, the aromatic ring is typically broken down, and the resulting products are eventually converted to methane (B114726) and carbon dioxide by methanogenic archaea. service.gov.uk

The feasibility of anaerobic phenol biodegradation has been demonstrated at both laboratory and pilot scales, but its application can be challenging due to slower kinetics compared to aerobic processes. service.gov.uk

Abiotic Degradation Mechanisms

In addition to biological breakdown, Phenol, tetrapropylene- can be transformed in the environment through non-biological, or abiotic, processes. These mechanisms are primarily driven by physical and chemical factors in the environment.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This can be a significant transformation pathway for pollutants in surface waters and the atmosphere. For para-C12-alkylphenols like Phenol, tetrapropylene-, if released into the atmosphere, they are expected to be rapidly degraded by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 7 hours. researchgate.net

In aqueous environments, the photochemical degradation of phenolic compounds can proceed through several mechanisms:

Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can result in bond cleavage and decomposition. researchgate.net

Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive oxygen species like hydroxyl radicals and singlet oxygen. These reactive species then attack and degrade the pollutant molecule. researchgate.netnih.gov

Studies on other phenolic compounds, such as bisphenol A (BPA), have shown that photochemical degradation pathways often involve the addition of hydroxyl groups to the aromatic ring, followed by cleavage of the molecule into smaller fragments. nih.gov The efficiency of these processes depends on factors like water clarity, depth, and the presence of dissolved organic matter, which can both enhance degradation by producing reactive species and inhibit it by shielding the compound from sunlight. researchgate.net

Environmental Persistence Assessments and Half-Life Determination

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often quantified by its half-life (t½) or dissipation time (DT50), which is the time it takes for 50% of the initial amount of the substance to disappear. researchgate.netmst.dk

For Phenol, tetrapropylene-, assessments have shown that it is expected to primarily partition to soil and sediment upon release into the environment, where it is likely to be persistent. researchgate.net In the aquatic environment, it is considered to be very toxic to aquatic organisms and may cause long-term adverse effects. researchgate.net

Recent studies using radiolabelled 4-n-dodecylphenol have provided specific data on its dissipation in aquatic systems. In a laboratory study simulating a water-sediment system (according to OECD guideline 308), the dissipation half-life (DT50) for 4-n-dodecylphenol was determined to be 30 days. eniliveschmiertechnik-datenblaetter.de In a separate simulation of surface water with suspended sediment (OECD guideline 309), the DT50 was significantly shorter, at 3 days. eniliveschmiertechnik-datenblaetter.de Another study that considered the formation of non-extractable residues (NER) also calculated degradation half-lives for 4-n-dodecylphenol under various scenarios.

In the atmosphere, the persistence is much lower, with a calculated half-life of around 7 hours due to rapid degradation by hydroxyl radicals. researchgate.net For structurally similar nonylphenol, half-lives of approximately 30 days have been suggested for both surface water and soil.

A key aspect of environmental assessment is determining whether a substance is "readily biodegradable." This is typically evaluated using standardized screening tests, such as the OECD 301 series, which measure the extent of mineralization to CO2 over a 28-day period.

In contrast, a registration dossier submitted to the European Chemicals Agency (ECHA) presents data from two separate OECD 301B tests (CO2 Evolution Test). One of these tests showed a degradation rate of 86.8% within 28 days, which surpasses the >60% threshold for ready biodegradability. A second test in the same dossier reported a degradation of 59-65% within 28 days, which, while not meeting the "readily" criteria, still classifies the substance as "biodegradable".

This discrepancy highlights the variability that can occur in biodegradation testing, which can be influenced by the specific composition of the test substance and the microbial inoculum used.

Table 2: Summary of Environmental Half-Life and Biodegradability Data for Phenol, tetrapropylene- and Related Compounds

Environmental Compartment/TestParameterValueSource
AtmosphereHalf-life (calculated)~7 hours researchgate.net
Water-Sediment System (OECD 308)DT50 for 4-n-dodecylphenol30 days eniliveschmiertechnik-datenblaetter.de
Surface Water with Suspended Sediment (OECD 309)DT50 for 4-n-dodecylphenol3 days eniliveschmiertechnik-datenblaetter.de
Aquatic Environment (Ready Biodegradability, OECD 301B)Degradation after 28 days86.8% (readily biodegradable)ECHA Dossier
Aquatic Environment (Ready Biodegradability, OECD 301B)Degradation after 28 days59-65% (biodegradable)ECHA Dossier
Aquatic EnvironmentBiodegradability StatusNot readily or inherently biodegradable researchgate.net

Degradation Rates in Soil Environments

Phenol, tetrapropylene-, a complex branched alkylphenol, is characterized by its significant persistence in soil environments. Investigations into its biodegradability have consistently indicated that it is not readily or inherently biodegradable. service.gov.uk This resistance to microbial breakdown means that specific degradation rates are often not determined; instead, the focus is on its persistence.

Studies have shown that the substance is expected to partition mainly to soil and sediment when released into the environment, where it is likely to remain for extended periods. service.gov.uk The complex, branched structure of the tetrapropylene side-chain sterically hinders enzymatic attack by soil microorganisms, which is a primary mechanism for the breakdown of organic compounds.

While aerobic biodegradation of some less complex phenol derivatives can occur in soils, with half-lives ranging from a few days to several weeks, alkylphenols with long and branched alkyl chains, such as tetrapropylene phenol, are hardly degraded at all, particularly under anaerobic conditions. nih.gov Research on various Japanese paddy soils demonstrated that while phenol and p-cresol (B1678582) were degraded under anaerobic conditions, alkylphenols with more complex branched chains showed no significant degradation over an incubation period of 224 days. nih.gov

Due to its high persistence and low biodegradability, specific half-life values for Phenol, tetrapropylene- in soil are not well-established in scientific literature. The consensus is that the compound is recalcitrant, and its removal from soil environments via biodegradation is a very slow process, if it occurs at all. service.gov.ukoecd.org

Summary of Biodegradation Potential for Phenol, tetrapropylene- in Soil
ConditionObserved DegradationSupporting Evidence
AerobicNot readily biodegradableConsidered persistent in soil and sediment. service.gov.uk
AnaerobicHighly persistent; little to no degradation observed.Alkylphenols with long, branched chains are hardly degraded. nih.gov

Factors Influencing Degradation Kinetics

The degradation kinetics of persistent organic pollutants like Phenol, tetrapropylene- in soil are governed by a combination of microbial and environmental factors. While this compound is generally resistant to degradation, any potential breakdown would be influenced by the following key elements:

Microbial Adaptation:

The ability of microbial communities to degrade a synthetic compound like Phenol, tetrapropylene- is a critical factor. dtu.dk For the degradation of complex organic molecules, the presence of microorganisms with the appropriate enzymatic machinery is essential. nih.govresearchgate.net

Lack of Adapted Microbes: The primary reason for the persistence of Phenol, tetrapropylene- is the absence or low abundance of naturally occurring microorganisms capable of metabolizing its complex branched structure. service.gov.uknih.gov

Co-metabolism: In some cases, the degradation of a recalcitrant compound can occur through co-metabolism, where the microbe degrades the compound not as a primary food source but fortuitously, while metabolizing other substrates. rcsi.science However, the efficiency of this process for Phenol, tetrapropylene- is expected to be very low.

Microbial Consortia: The breakdown of complex pollutants often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. dtu.dk The development of such a consortium capable of degrading Phenol, tetrapropylene- would be a slow process of adaptation.

Environmental Conditions:

The physical and chemical conditions of the soil play a significant role in influencing microbial activity and the bioavailability of the pollutant. nih.govfrontiersin.org

Oxygen Availability: Aerobic degradation pathways are generally more efficient for the breakdown of aromatic compounds. The availability of oxygen is therefore a crucial factor. mdpi.com In anaerobic or anoxic soil layers, the degradation of such compounds is significantly slower or may not occur at all. nih.gov

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. calpoly.edu Generally, higher temperatures (within the optimal range for microbial growth) increase the rate of biodegradation. calpoly.edu Conversely, low soil temperatures will significantly reduce the already slow degradation rate of a persistent compound like Phenol, tetrapropylene-.

pH: Soil pH affects both the microbial community structure and the chemical state of the pollutant. nih.gov Most microbial populations involved in bioremediation thrive in a pH range of 6.0 to 8.0. mdpi.com Extreme pH values can inhibit microbial activity.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the ability of microorganisms to degrade pollutants.

Bioavailability: Phenol, tetrapropylene- has a high octanol-water partition coefficient (log Kow), indicating that it will strongly adsorb to soil organic matter and clay particles. service.gov.uk This strong adsorption reduces its bioavailability, making it less accessible to microbial degradation. frontiersin.org

Advanced Analytical Methodologies for Phenol, Tetrapropylene

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate Phenol (B47542), tetrapropylene- from interfering matrix components and concentrate it to detectable levels. phenomenex.com The choice of technique is highly dependent on the nature of the environmental sample.

Given that contaminants like Phenol, tetrapropylene- are often found in low concentrations in environmental waters, a preconcentration step is essential. embrapa.brdphen1.com

Solid-Phase Extraction (SPE): This is the most prevalent technique for extracting phenolic compounds from liquid samples, largely replacing traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and reduced cost. mdpi.comnih.gov In SPE, water samples are passed through a cartridge containing a solid adsorbent material. Phenol, tetrapropylene-, being a relatively nonpolar molecule, adsorbs onto the sorbent, while more polar matrix components pass through. The analyte is then eluted with a small volume of an organic solvent, achieving significant concentration. Various sorbents can be employed, with the choice depending on the specific properties of the target analyte and the sample matrix.

Dispersive Liquid-Phase Microextraction (DLPME): This miniaturized sample preparation technique offers high enrichment factors with minimal solvent usage. rsc.org It involves injecting a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) into the aqueous sample. rsc.org This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. rsc.org For phenolic compounds, adjusting the sample pH is crucial to ensure they are in their non-ionized form, enhancing extraction efficiency. embrapa.brrsc.org

The following table summarizes typical conditions for these preconcentration methods.

Table 1: Comparison of Preconcentration Methods for Aqueous Samples

TechniquePrincipleCommon Adsorbents/SolventsAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Analyte partitions from a liquid sample onto a solid sorbent.C18 (Octadecylsilyl), Polymeric Resins (e.g., Oasis HLB)High recovery, high throughput, automation potential, reduced solvent use vs. LLE. mdpi.comCan be prone to clogging with high-particulate samples.
Dispersive Liquid-Phase Microextraction (DLPME)Rapid partitioning of analyte between the aqueous sample and fine droplets of an extraction solvent.Extraction Solvents: Chlorobenzene, n-octanol. Disperser Solvents: Acetone (B3395972), Acetonitrile (B52724). rsc.orgnih.govVery low solvent consumption, fast, high enrichment factor. rsc.orgSelection of appropriate solvents can be complex; sensitive to experimental parameters.

Extracting Phenol, tetrapropylene- from solid and semi-solid matrices like soil, sediment, or biological tissues requires more vigorous techniques to overcome strong analyte-matrix interactions.

Soxhlet Extraction: A classic and exhaustive extraction method, Soxhlet extraction is frequently used for isolating phenols from solid samples. nih.gov The sample is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, ensuring a thorough extraction. However, this method is time-consuming and requires large volumes of organic solvents. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process significantly. phenomenex.com The rapid heating enhances the desorption of analytes from the matrix particles into the solvent. This technique offers much shorter extraction times and reduced solvent consumption compared to Soxhlet extraction. phenomenex.com

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. phenomenex.com The collapse of these bubbles near the sample surface disrupts the matrix structure and enhances the penetration of the solvent, facilitating the release of the target analyte. phenomenex.com

Chemical Extraction: For certain soil and sediment types, chemical extraction using acids like hydrochloric acid can be employed to release contaminants. abdn.ac.uk The process involves mixing the solid sample with the acid, followed by separation of the liquid extractant from the solid residue. abdn.ac.uk

Following extraction, the resulting solution often contains co-extracted matrix components that can interfere with chromatographic analysis. A clean-up step is therefore necessary to remove these interferences. Techniques like SPE can be used for this purpose. phenomenex.com

For Gas Chromatography (GC) analysis, the polarity and low volatility of phenolic compounds can lead to poor peak shape and low sensitivity. acs.org Derivatization is a common strategy to overcome these issues by converting the polar hydroxyl group (-OH) of the phenol into a less polar, more volatile functional group. nih.gov

Silylation: This is a widely used derivatization technique for phenols. acs.org A silylating reagent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. acs.orgnih.govacs.org This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. acs.org The reaction is typically fast, often completed in minutes at room or slightly elevated temperatures. nih.govacs.org

Acylation: In this method, an acylating reagent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl bromide (PFB-Br), is used to form an ester derivative. scielo.org.za These reactions often require a catalyst (e.g., triethylamine) and heating. scielo.org.za The resulting derivatives are highly volatile and are particularly suitable for sensitive detection by an Electron Capture Detector (ECD). settek.com

Table 2: Common Derivatization Strategies for Phenols in GC Analysis

StrategyReagent ExampleTypical Reaction ConditionsDerivative FormedKey Advantages
SilylationBis(trimethylsilyl)trifluoroacetamide (BSTFA)Room temperature or 60-80°C for ~1 hour. Reaction is rapid in acetone (~15s). acs.orgnih.govTrimethylsilyl (TMS) etherIncreases volatility and thermal stability; improves peak shape. acs.org
AcylationHeptafluorobutyric anhydride (HFBA)50°C for 30 minutes with a base catalyst (e.g., triethylamine). scielo.org.zaHeptafluorobutyryl esterCreates highly volatile derivatives suitable for sensitive ECD detection. scielo.org.za
AlkylationDiazomethane-Methyl ether (Anisole)Forms stable derivatives. settek.com NOTE: Diazomethane is hazardous (explosive, carcinogenic) and requires experienced handling. epa.gov

Chromatographic Separation Techniques

The final analytical step involves separating Phenol, tetrapropylene- from other compounds in the prepared extract, followed by its detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose. nih.gov

GC is a powerful technique for separating volatile and semi-volatile compounds. For alkylphenols like Phenol, tetrapropylene-, GC analysis is typically performed after derivatization to enhance volatility and improve peak symmetry. settek.com

Columns: Fused-silica open-tubular capillary columns are standard for phenol analysis, offering superior resolution, selectivity, and sensitivity compared to older packed columns. settek.comepa.gov Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS) are commonly used. thermofisher.com The use of "Fast GC" columns, which are shorter and have a smaller internal diameter, can significantly reduce analysis time without compromising separation. thermofisher.com

Detectors:

Flame Ionization Detector (FID): A robust and widely used detector that provides good sensitivity for underivatized or derivatized phenols. settek.com

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds. It is particularly effective for phenols that have been derivatized with halogen-containing groups, such as through acylation with PFBBr. settek.com

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification of the analyte based on its mass spectrum, in addition to quantification. This is considered the gold standard for confirmation. acs.orgresearchgate.net

HPLC is well-suited for analyzing compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC, especially for underivatized phenols. nih.govepa.gov

Separation Mode: Reversed-phase HPLC is the most common mode for phenol analysis. mdpi.com Separation occurs on a nonpolar stationary phase (e.g., octadecylsilyl or C18) with a polar mobile phase, typically a mixture of acetonitrile and/or methanol (B129727) with water, often with a small amount of acid (e.g., acetic acid) to control the ionization of the phenolic compounds. mdpi.com

Detectors:

UV-Visible (UV-Vis) Detector: Phenolic compounds absorb ultraviolet light, making UV detection a straightforward and common choice. epa.govscirp.org The detection wavelength is typically set around 274-280 nm. epa.govmdpi.com

Fluorescence Detector (FLD): Offers higher sensitivity and selectivity than UV detection for naturally fluorescent compounds. Some phenolic compounds exhibit native fluorescence, or they can be derivatized with a fluorescent tag. mdpi.com

Electrochemical Detector (EC): Provides very high sensitivity and selectivity for electrochemically active compounds like phenols. epa.gov

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) is the state-of-the-art for analyzing emerging contaminants, providing high sensitivity and specificity. mdpi.comnih.gov


Capillary Column Gas Chromatography Enhancements (Resolution, Selectivity, Sensitivity)

Gas chromatography (GC) is a primary technique for the analysis of semi-volatile compounds like tetrapropylene phenol. The shift from packed columns to capillary columns represented a major leap in performance, offering dramatically improved separation efficiency and resolution, which is essential for resolving complex isomer mixtures. phenomenex.com Modern enhancements in capillary column technology further boost resolution, selectivity, and sensitivity.

Resolution: The resolution of a GC column, or its ability to separate two adjacent peaks, is influenced by its efficiency. Capillary columns, with their open tubular design, provide significantly higher efficiency compared to packed columns. phenomenex.com Factors enhancing resolution include:

Column Length: Longer columns provide more theoretical plates, leading to better separation, though at the cost of longer analysis times. phenomenex.com

Internal Diameter (I.D.): Narrower columns (e.g., 0.25 mm I.D.) offer higher efficiency and resolution but have a lower sample capacity. phenomenex.com

Film Thickness: Thinner stationary phase films can improve the resolution of early-eluting peaks.

Selectivity: Selectivity refers to the column's ability to differentiate between analytes based on their chemical properties. phenomenex.com This is primarily determined by the chemical nature of the stationary phase. For separating phenol isomers, stationary phases with varying polarities are employed.

Non-polar phases (e.g., 5%-phenyl-polymethylsiloxane) separate compounds largely based on boiling point differences. mdpi.com

Polar phases (e.g., polyethylene (B3416737) glycol - PEG) offer different selectivity by interacting with the polar hydroxyl group of the phenol, which can be advantageous for separating specific isomers. phenomenex.commdpi.com Using dual-column systems with different polarities can provide comprehensive separation and confirmation of isomer identity. epa.gov

Sensitivity: The sensitivity of the analysis is enhanced by columns that produce sharp, narrow peaks. Low-bleed stationary phases are critical as they reduce background noise at the detector, thereby improving the signal-to-noise ratio and lowering detection limits. phenomenex.com

Table 1: Influence of Capillary Column Parameters on GC Performance
ParameterEffect on ResolutionEffect on SelectivityEffect on Sensitivity
Longer Column Length IncreasesNo direct effectMay decrease (peak broadening)
Smaller Internal Diameter (I.D.) IncreasesNo direct effectIncreases (narrower peaks)
Thicker Film Thickness Decreases for late-eluting peaksCan improve for volatile analytesDecreases (peak broadening)
Stationary Phase Chemistry Indirectly (via peak shape)Primary determinantIndirectly (low-bleed phases improve S/N)

Spectrometric Detection Methods

While GC provides the separation, the detector is responsible for sensing the eluted compounds. Spectrometric detectors are powerful tools that can provide both quantitative and qualitative information.

Mass Spectrometry (MS) for Identification and Quantification

When coupled with gas chromatography, mass spectrometry (GC-MS) is a definitive technique for the identification and quantification of tetrapropylene phenol isomers. sigmaaldrich.com MS detectors ionize the compounds eluting from the GC column and then separate the ions based on their mass-to-charge ratio (m/z). This process provides a unique mass spectrum for each compound, which acts as a chemical "fingerprint," allowing for positive identification. purdue.eduresearchgate.net

For complex mixtures like TPP, high-resolution MS can provide accurate mass measurements, which helps in determining the elemental composition of the isomers and distinguishing them from other co-eluting compounds. researchgate.net Quantification is typically achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, significantly increasing sensitivity and reducing matrix interference. nih.govnih.gov

Flame Ionization Detection (FID) in GC Systems

The Flame Ionization Detector (FID) is a robust and widely used detector for GC analysis. chromatographyonline.comchromatographyonline.com It is particularly sensitive to organic compounds containing carbon-hydrogen bonds. ufl.edu As compounds elute from the GC column, they are burned in a hydrogen-air flame. chromatographyonline.com This combustion process produces ions, which generate a small electrical current between two electrodes. The current is proportional to the amount of organic substance being burned, making the FID an excellent quantitative detector. chromatographyonline.comufl.edu

The FID is considered a "carbon counter," and its response is generally uniform for hydrocarbons. However, its response to the phenolic part of the molecule is reduced. While highly sensitive with a wide linear range, the FID provides no structural information and is destructive to the sample. chromatographyonline.com It is a reliable choice for quantifying total TPP concentration or when coupled with a confirmatory detector. epa.gov

Table 2: Comparison of Common GC Detectors for Phenol, tetrapropylene-
DetectorPrincipleSelectivitySensitivityProvides Structural Info?
Mass Spectrometry (MS) Ionization and mass-to-charge separationUniversal (scan mode) / High (SIM mode)Very HighYes
Flame Ionization (FID) Combustion in H2-air flame creates ionsCarbon-containing compoundsHighNo
Electron Capture (ECD) Captures electrons from a standing currentElectrophilic compounds (e.g., halogenated)Extremely High (for target compounds)No

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in conjunction with TLC

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules. nih.gov While typically used for biomolecules, its application has expanded. When combined with Thin-Layer Chromatography (TLC), it becomes a powerful tool for screening complex mixtures. frontiersin.orgnih.gov

TLC can first be used to perform a rapid, preliminary separation of the TPP isomer mixture on a plate. frontiersin.org Following separation, a MALDI matrix is applied to the plate. A laser is then fired at the spots of interest, desorbing and ionizing the analytes, which are then analyzed by a time-of-flight (TOF) mass spectrometer. nih.gov This TLC-MALDI-MS combination allows for the direct identification of compounds from the TLC plate, providing molecular weight information and bypassing the need for elution, making it a rapid screening method. frontiersin.orgnih.gov

Isomer-Specific Analysis and Challenges

The most significant analytical difficulty in studying tetrapropylene phenol is its isomeric complexity. The branched tetrapropylene (dodecene) precursor used in its synthesis results in a multitude of structural isomers of the alkyl chain. sigmaaldrich.comtandfonline.com This leads to several challenges:

Co-elution: Many isomers have very similar boiling points and polarities, causing them to co-elute even on high-resolution capillary columns. This makes individual quantification impossible. epa.gov Comprehensive two-dimensional gas chromatography (GCxGC) has shown promise in separating complex isomer mixtures of similar alkylphenols like nonylphenol. amazonaws.com

Lack of Standards: The synthesis and purification of individual TPP isomers for use as analytical standards are extremely difficult and costly. Without these standards, the unambiguous identification and accurate quantification of each specific isomer in a mixture are not feasible. sigmaaldrich.com

Quantification Issues: When isomers are not fully separated, they appear as a broad, unresolved "hump" in the chromatogram. Quantification is often performed by integrating this entire region, which reports a total TPP concentration but loses all information about the distribution of individual isomers. nih.gov

Because different isomers can exhibit varying environmental behaviors and toxicological properties, the inability to perform isomer-specific analysis limits risk assessment. nih.govnih.govresearchgate.net Therefore, research continues to focus on developing advanced separation techniques and synthesizing key individual isomers to better understand the composition and impact of technical Phenol, tetrapropylene- mixtures. nih.govescholarship.org

Analytical Discrimination of Branched Isomers

The discrimination of branched isomers of Phenol, tetrapropylene- is a complex task due to their similar physicochemical properties. Technical mixtures of branched alkylphenols, such as those analogous to nonylphenol, can contain a multitude of isomers. For instance, technical nonylphenol is known to be a mixture of over 100 isomers and congeners. youtube.com This complexity necessitates high-resolution analytical techniques to achieve adequate separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the isomer-specific analysis of branched alkylphenols. mdpi.com High-resolution capillary GC columns are essential for separating the various isomers present in a technical mixture. semanticscholar.org The coupling of GC with mass spectrometry allows for the identification of individual isomers based on their mass spectra. nih.gov Fragmentation patterns in the mass spectra can provide structural information, particularly regarding the substitution on the alpha-carbon of the alkyl chain. semanticscholar.org For example, in the analysis of nonylphenol isomers, different fragmentation pathways have been observed for isomers with α-ethyl and α-propyl substituents, aiding in their structural elucidation. nih.gov

High-Performance Liquid Chromatography (HPLC) also plays a role in the separation of alkylphenol isomers. Reversed-phase HPLC (RP-HPLC) can be employed to separate isomers based on differences in their hydrophobicity. nih.gov The choice of stationary and mobile phases is critical for achieving optimal separation. nih.govqub.ac.uk For instance, the use of a phenyl-hexyl column has shown greater ability to separate polyphenyl isomers compared to standard C18 columns. qub.ac.uk Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) to enhance the sensitivity and selectivity of the analysis. mendelnet.cz Pre-column derivatization can be used to improve the chromatographic behavior and detection of alkylphenols in LC-MS analysis. mendelnet.cz

Below is a table summarizing key findings from studies on the analytical discrimination of branched alkylphenol isomers, which can be extrapolated to Phenol, tetrapropylene-.

Analytical TechniqueKey FindingsReference(s)
GC-MS High-resolution capillary columns can resolve numerous para-isomers of branched alkylphenols. semanticscholar.org
Mass spectral analysis reveals distinct fragmentation patterns for different isomer groups based on α-carbon substitution. semanticscholar.orgnih.gov
Tandem mass spectrometry (MS-MS) enhances selectivity and improves chromatographic resolution of co-eluting isomers. nih.gov
HPLC Reversed-phase HPLC can separate isomers based on hydrophobicity, with the mobile phase having a major influence on selectivity. nih.gov
Specific stationary phases, such as phenyl-hexyl columns, can provide better resolution for closely related isomers compared to standard C18 columns. qub.ac.uk
Derivatization prior to LC-MS analysis can significantly improve sensitivity and selectivity. mendelnet.cz

Impact of Isomerism on Analytical Accuracy and Standardization

The presence of a complex mixture of isomers in technical Phenol, tetrapropylene- significantly impacts the accuracy and standardization of analytical methods. One of the primary challenges is the lack of commercially available individual isomer standards for calibration. sigmaaldrich.com This often necessitates the use of a technical mixture as a standard, which can lead to inaccuracies in quantification as the isomer distribution in the standard may not match that in the sample.

The use of n-isomers as internal standards for the analysis of branched alkylphenols is a common practice but can introduce significant errors. sigmaaldrich.com This is because the adsorption and elution properties of linear n-isomers differ from those of the branched isomers, leading to erroneous results. sigmaaldrich.com To address this, isotopically-labeled internal standards that are structurally more similar to the branched isomers are being developed. sigmaaldrich.com

Furthermore, the response of different isomers in analytical instruments can vary. For instance, in mass spectrometry, the fragmentation patterns and ionization efficiencies can differ between isomers, affecting the accuracy of quantification when a single response factor is used for the entire mixture. Similarly, in methods like the 4-aminoantipyrine (B1666024) colorimetric test, the color response is not the same for all phenolic compounds, which can lead to an underestimation of the total phenol concentration. epa.gov

The table below highlights the key impacts of isomerism on analytical accuracy and the challenges for standardization.

Impact AreaDescription of ImpactPotential SolutionReference(s)
Quantification Accuracy Use of technical mixtures as standards can lead to inaccurate quantification due to variations in isomer composition between samples and the standard.Development of certified reference materials with well-defined isomer distributions. sigmaaldrich.comtandfonline.com
Internal Standards Use of n-isomers as internal standards for branched isomers can result in erroneous quantification due to different chromatographic behaviors.Synthesis and use of isotopically-labeled internal standards that are structurally representative of the branched isomers. sigmaaldrich.com
Instrumental Response Different isomers can exhibit varying response factors in analytical instruments (e.g., MS, colorimetric assays), leading to quantification errors.Isomer-specific calibration where possible; development of methods with more uniform response across isomers. nih.govepa.gov
Standardization Lack of individual isomer standards hinders the development of standardized and universally applicable analytical methods.Collaborative efforts to synthesize and characterize key isomers for use as analytical standards. sigmaaldrich.comresearchgate.net

Development of Novel Analytical Approaches and Biosensors

In response to the challenges associated with conventional analytical methods, there is a growing interest in the development of novel analytical approaches and biosensors for the detection of alkylphenols like Phenol, tetrapropylene-. These emerging technologies aim to provide rapid, sensitive, and cost-effective alternatives for monitoring these compounds in various matrices.

Electrochemical biosensors have shown significant promise for the detection of alkylphenols. These devices often utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable electrical signal upon interaction with the target analyte. For instance, biosensors based on enzymes like tyrosinase or laccase can detect phenolic compounds through their enzymatic oxidation. The resulting change in current can be correlated to the concentration of the analyte.

Immunosensors, another type of biosensor, employ antibodies that specifically bind to alkylphenols. The antibody-antigen interaction can be detected using various electrochemical techniques. These sensors offer high specificity and sensitivity for the target compounds.

Recent advancements in nanomaterials have further enhanced the performance of biosensors. The incorporation of materials such as carbon nanotubes and gold nanoparticles can increase the surface area of the electrode, improve conductivity, and facilitate the immobilization of biorecognition elements, thereby amplifying the sensor's signal and lowering the limit of detection.

The table below summarizes some of the novel analytical approaches and biosensors being developed for the detection of alkylphenols.

Sensor TypePrinciple of OperationKey Advantages
Enzyme-Based Biosensors Enzymatic oxidation of phenolic compounds by immobilized enzymes (e.g., tyrosinase, laccase) leading to a measurable electrochemical signal.High sensitivity, potential for miniaturization.
Immunosensors Specific binding of antibodies to alkylphenols, with the interaction detected electrochemically.High specificity and sensitivity, potential for real-time analysis.
Nanomaterial-Enhanced Sensors Utilization of nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to improve sensor performance by increasing surface area and enhancing signal transduction.Improved sensitivity, lower detection limits, enhanced stability.

Industrial Applications and Derived Products of Phenol, Tetrapropylene in Research Contexts

Role as Chemical Intermediate in Specialized Syntheses

Phenol (B47542), tetrapropylene- serves as a crucial building block in the synthesis of more complex molecules. smolecule.com Its primary role as an intermediate stems from the reactivity of the phenolic hydroxyl (-OH) group and the aromatic ring. smolecule.com The electron-donating nature of the hydroxyl group activates the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution at the ortho and para positions. smolecule.com This allows for the attachment of various functional groups, leading to the creation of specialized chemicals.

The alkylation of phenol with tetrapropylene (a propylene (B89431) tetramer) is the foundational step in its own synthesis, typically catalyzed by a Lewis acid. smolecule.com The resulting tetrapropylphenol can then be used to manufacture a range of downstream products. A significant application is its use as an intermediate in the production of lubricant additives, where it is converted into derivatives like calcium phenolates. dfo.noindustrialchemicals.gov.au It is also a precursor for antioxidants and surfactants, where the core structure is modified to impart specific performance characteristics. ontosight.ai

Derivatization for Lubricant Additive Development

The modification of Phenol, tetrapropylene- is a key process in developing advanced lubricant additives designed to function under demanding conditions. Its derivatives are integral to formulations for automotive and industrial lubricants. stle.org

A primary derivatization route for Phenol, tetrapropylene- is sulfurization. This process involves reacting the alkylphenol with sulfur or sulfur-containing compounds to introduce sulfur into the molecule. These sulfurized derivatives are often subsequently reacted with calcium hydroxide (B78521) to form overbased calcium salts, such as calcium phenates. dfo.noindustrialchemicals.gov.au These resulting substances are highly effective lubricant additives.

The performance of these sulfurized derivatives is notable in several areas. They function as extreme pressure (EP) additives, which prevent seizure and reduce wear on metal surfaces subjected to very high loads. nih.gov They also act as detergents and rust inhibitors within lubricant formulations. The sulfurized structure forms a protective film on metal surfaces through chemisorption when high temperatures and pressures cause the base lubricant film to break down. nih.gov

Table 1: Performance Characteristics of Sulfurized Phenol, Tetrapropylene- Based Additives in Lubricant Testing This table presents typical performance data for lubricants containing sulfurized additives. The values are illustrative and can vary based on the specific formulation and testing conditions.

Performance ParameterTest MethodTypical Result with Sulfurized AdditiveFunction Demonstrated
Weld LoadASTM D2783 (Four-Ball)> 2000 NExtreme Pressure (EP) Protection nih.gov
Load Wear IndexASTM D2783 (Four-Ball)> 45 kgfAnti-Wear (AW) & EP Performance
Wear Scar DiameterASTM D4172 (Four-Ball)< 0.5 mmAnti-Wear (AW) Protection
Rust PreventionASTM D665 (A & B)PassCorrosion Inhibition lanxess.com

Sulfurized derivatives of Phenol, tetrapropylene- are incorporated into a wide variety of high-performance lubricants. stle.org In industrial gear oils and automotive transmission fluids, they provide essential extreme-pressure and anti-wear protection for gears operating under heavy loads. stle.org Lubricating greases, which are used in over half of all industrial lubrication points, frequently contain these additives to enhance their load-carrying capacity and prevent component failure in applications like bearings and chassis points. repsol.comprecisionlubrication.com

These additives are particularly crucial in metalworking fluids, where they extend tool life and improve the surface finish of machined parts by preventing welding between the tool and the workpiece. stle.org The calcium phenates derived from them also contribute to the detergency of engine oils, keeping engines clean by neutralizing acidic byproducts of combustion and suspending soot particles. dfo.no

Antioxidant Functionality in Polymer and Material Science

Phenol, tetrapropylene- and its derivatives function as effective antioxidants in various materials, most notably in polymers such as plastics and rubber. ontosight.ai The phenolic structure is key to this function. Antioxidants are additives that inhibit oxidative degradation, a process that can lead to the loss of mechanical properties, discoloration, and premature failure of polymer products when exposed to heat, light, and oxygen. vinatiorganics.combasf.com

Phenolic antioxidants, including tetrapropylphenol, act as primary antioxidants or "radical scavengers." basf.com They interrupt the free-radical chain reactions that propagate oxidation. vinatiorganics.com The antioxidant molecule donates a hydrogen atom from its hydroxyl group to a reactive free radical, neutralizing it and forming a stable antioxidant radical that does not continue the degradation chain. mdpi.commdpi.com The bulky tetrapropylene group enhances the solubility of the antioxidant in the polymer matrix and reduces its volatility, ensuring it remains effective throughout the polymer's service life. ontosight.ai This protection is vital for extending the durability and performance of plastic and rubber components. vinatiorganics.com

Surfactant and Emulsifier Chemistry Based on Phenol, Tetrapropylene- Derivatives

The amphiphilic nature of Phenol, tetrapropylene- derivatives allows them to be used in the synthesis of surfactants and emulsifiers. ontosight.ai This involves chemically modifying the molecule to contain both a water-loving (hydrophilic) part and an oil-loving (hydrophobic) part.

A common method to create nonionic surfactants from Phenol, tetrapropylene- is ethoxylation. wikipedia.org In this reaction, the hydrophobic tetrapropylphenol is reacted with ethylene (B1197577) oxide in the presence of a catalyst. atamanchemicals.com The ethylene oxide molecules add to the hydroxyl group of the phenol, forming a poly(ethylene oxide) chain. wikipedia.orgatamanchemicals.com This chain is hydrophilic, and its length can be controlled by the amount of ethylene oxide used in the reaction.

The resulting molecules, known as alkylphenol ethoxylates, have a hydrophobic tetrapropylphenol "tail" and a hydrophilic poly(ethylene oxide) "head." atamanchemicals.com This structure allows them to orient themselves at oil-water interfaces, reducing surface tension and enabling the formation of stable emulsions. atamanchemicals.com The balance between the hydrophilic and hydrophobic portions, often quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, determines the surfactant's specific application, such as whether it will be a better emulsifier, detergent, or wetting agent. researchgate.net

Table 2: Properties of Phenol, Tetrapropylene- Ethoxylates This table shows how the properties of ethoxylated tetrapropylphenol change as the number of ethylene oxide (EO) units increases. The values are illustrative.

Number of Ethylene Oxide (EO) Units (n)AppearanceSolubility in WaterHydrophilic-Lipophilic Balance (HLB) ValueTypical Application
3 - 5Oily LiquidInsoluble/Dispersible8 - 10Oil-in-Water Emulsifier, Dispersant
8 - 10Liquid/PasteSoluble12 - 14Detergent, Wetting Agent specialchem.com
12 - 15Waxy SolidSoluble14 - 15Solubilizer, High-Temperature Detergent
> 20SolidSoluble> 16Stabilizer in Emulsion Polymerization

Structure-Performance Relationships in Surfactant Applications

Phenol, tetrapropylene-, a type of alkylphenol, serves as a crucial intermediate in the synthesis of alkylphenol ethoxylates (APEs), a class of nonionic surfactants. smolecule.comastm.org The structure of these surfactants, particularly the branched tetrapropylene chain attached to the phenol ring, significantly dictates their performance characteristics. core.ac.ukugr.es

The production of APEs involves the ethoxylation of alkylphenols, where ethylene oxide is added to the phenol. astm.orgresearchgate.net The resulting molecule has a hydrophobic alkylphenol part and a hydrophilic polyoxyethylene chain. researchgate.net This amphiphilic nature is the basis of its surface activity. ugr.esresearchgate.net

The relationship between the structure of these surfactants and their performance is a key area of research. The length and branching of the alkyl chain, in this case, the tetrapropylene group, influence properties like solubility, wetting, and emulsification. ugr.es The degree of ethoxylation, or the number of ethylene oxide units in the hydrophilic chain, also plays a critical role. A higher degree of ethoxylation generally leads to increased water solubility. astm.org

Research has shown that the branched structure of the tetrapropylene hydrophobe in some alkylphenol ethoxylates can lead to resistance to biodegradation. core.ac.uk This has prompted investigations into surfactants with more linear alkyl chains to enhance their environmental breakdown. core.ac.uk The performance of nonionic surfactants is often an average of the properties of the individual homologues present in the commercial mixture. astm.org For specific applications, a narrow distribution of these homologues can be beneficial. astm.org

The following table summarizes the key structural components of tetrapropylene-derived surfactants and their influence on performance:

Structural ComponentInfluence on Surfactant Performance
Tetrapropylene Group (Hydrophobic Tail) Determines the surfactant's interaction with non-polar substances like oils and greases. The branched nature can affect biodegradability. core.ac.ukugr.es
Phenol Ring Provides a rigid and aromatic component to the hydrophobic part of the molecule.
Polyoxyethylene Chain (Hydrophilic Head) Controls the water solubility and interaction with polar substances. The length of this chain is a key factor in determining the hydrophilic-lipophilic balance (HLB). astm.orgugr.es

Utilization in Plasticizer Formulations

Phenol, tetrapropylene- and its derivatives also find application in the production of plasticizers. smolecule.com Plasticizers are additives that enhance the flexibility and durability of materials, particularly plastics. smolecule.comspecialchem.com While the primary use of phenol, tetrapropylene- is in the synthesis of surfactants and lubricant additives, its structural characteristics make it a candidate for research and use in plasticizer formulations. smolecule.com

The addition of plasticizers to a polymer matrix increases its plasticity and reduces its brittleness. google.com In the context of phenolic resins, which are known for their rigidity and brittleness, plasticizers can be employed to improve their flexibility. google.com However, achieving compatibility between the plasticizer and the phenolic resin is crucial, as poor compatibility can lead to a deterioration of mechanical properties. google.com

Research into plasticizers often involves evaluating their "substitution factor," which is a measure of their efficiency compared to a standard plasticizer like di-n-octyl phthalate (B1215562) (DOP). mdpi.com The molecular structure of a plasticizer, including the presence of branched chains, significantly influences its performance. mdpi.com

Research into Bio-based Alternatives and Sustainable Production Paradigms

The reliance on petroleum-based feedstocks for the production of chemicals like phenol has prompted significant research into bio-based alternatives and more sustainable production methods. rsc.orgnih.gov

Phenolic resins, traditionally produced from petroleum-derived phenol and formaldehyde, are widely used in various industries due to their desirable properties. rsc.orgnih.gov However, there is a growing interest in replacing these fossil-based raw materials with sustainable alternatives. storaenso.comresearchgate.net

Lignin (B12514952), a complex polymer found in plant cell walls, has emerged as a promising bio-based substitute for phenol in resin production. rsc.orgnih.gov Its phenolic structure makes it a suitable candidate for this purpose. nih.govstoraenso.com Lignin-based phenolic resins have been shown to have comparable or even improved properties, such as lower toxicity and enhanced environmental friendliness. rsc.org

Other bio-based substitutes for phenol in resin synthesis include:

Tannin: A polyphenolic compound found in the bark and wood of trees. mdpi.comturkchem.net

Cardanol: Derived from cashew nut shell liquid. researchgate.netmdpi.com

Bio-oils: Produced from the liquefaction of lignocellulosic biomass. nih.gov

The following table provides a comparison of key characteristics of petroleum-based phenol and its bio-based alternatives in the context of resin production:

FeedstockKey AdvantagesKey Challenges
Petroleum-based Phenol Well-established production processes, consistent quality.Non-renewable resource, price volatility tied to petroleum markets. rsc.org
Lignin Abundant, renewable, can reduce resin cost and improve performance. rsc.orgLower reactivity compared to phenol, requires modification which can add cost and energy. nih.gov
Tannin Natural polyphenol, readily available from plant sources. mdpi.comturkchem.netVariability in composition depending on the plant source.
Cardanol Renewable resource from a byproduct of the cashew industry. mdpi.com

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to disposal or recycling. wbcsd.orgresearchgate.net For chemical production, LCA provides a framework for understanding and mitigating environmental burdens such as greenhouse gas emissions, energy consumption, and water use. chembroad.comntnu.no

In contrast, the production of bio-based chemicals can offer environmental benefits. Studies have shown that biochemical production from lignocellulosic biomass could lead to significant reductions in greenhouse gas emissions and fossil fuel consumption compared to their petrochemical equivalents. ntnu.no However, there can be trade-offs, such as potential increases in other environmental impact categories like eutrophication and acidification, as well as higher water consumption, particularly if irrigation is required for the biomass feedstock. ntnu.no

The environmental impact of alkylphenol ethoxylate surfactants and their degradation products is also a significant consideration. researchgate.netresearchgate.net These compounds can enter the environment through wastewater and persist, with some metabolites being more toxic than the original surfactants. researchgate.netresearchgate.net Concerns have also been raised about their potential to act as endocrine disruptors. panda.orgaku.edu.tr

Ecological Impact and Environmental Risk Assessment Methodologies for Phenol, Tetrapropylene

Frameworks for Environmental Risk Evaluation of Alkylphenols (e.g., PBT Criteria)

Environmental risk evaluation for alkylphenols like tetrapropylphenol often utilizes frameworks such as the PBT criteria, which assess substances for their Persistence, Bioaccumulation, and Toxicity. chemsec.orgchemsafetypro.com A substance that meets the criteria for all three properties is identified as a PBT substance, indicating a higher potential for environmental harm. chemsec.orgchemsafetypro.com

PBT Criteria Overview

CriterionDescription
Persistence (P) Refers to the length of time a chemical remains in the environment before being broken down. chemsec.org Criteria are often defined by half-life values in different environmental compartments like water, soil, and sediment. chemsafetypro.com
Bioaccumulation (B) Describes the process by which a chemical builds up in an organism. chemsec.org This is typically measured by the bioconcentration factor (BCF). chemsafetypro.com
Toxicity (T) Indicates the potential for a chemical to cause adverse effects to organisms. chemsec.org This can be assessed through various ecotoxicity tests. rivm.nl
This table provides a general overview of the PBT criteria.

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation sets specific criteria for identifying PBT and vPvB (very Persistent and very Bioaccumulative) substances. cefic.orgchemsafetypro.com Similarly, the United States Environmental Protection Agency (EPA) has its own criteria for PBT chemicals under the Toxic Substances Control Act (TSCA). chemsafetypro.comcornell.edu These frameworks guide regulatory agencies in prioritizing chemicals for risk assessment and management. service.gov.ukepa.gov For instance, the UK's Environment Agency has prioritized detailed environmental risk assessments for substances like 4-tert-octylphenol (B29142) and branched dodecylphenol (B1171820) due to their potential to substitute for other regulated alkylphenols like nonylphenol. service.gov.uk

Endocrine Disruption Potential Research

A significant concern regarding alkylphenols, including tetrapropylphenol, is their potential to act as endocrine-disrupting chemicals (EDCs). nih.govnih.gov EDCs are substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. nih.govepa.gov

Mechanistic Studies on Estrogenic Activity

Research into the estrogenic activity of alkylphenols focuses on their ability to mimic the natural hormone estrogen. tandfonline.com This is often investigated through in vitro assays that measure the binding of the chemical to estrogen receptors (ERs) and the subsequent cellular responses. nih.govnih.gov

Mechanistic studies have shown that some alkylphenols can bind to estrogen receptors, primarily ERα and ERβ, as well as the membrane-bound G protein-coupled receptor 30 (GPR30). nih.gov This binding can trigger a cascade of events within the cell that are normally initiated by estrogen. semanticscholar.org For example, studies on MCF-7 breast cancer cells, which are ER-positive, are commonly used to assess the proliferative effects of potential estrogenic compounds. nih.govsemanticscholar.org An increase in cell proliferation in the presence of a test chemical, which is then blocked by an ER antagonist, suggests an ER-mediated estrogenic effect. semanticscholar.orgmdpi.com

The estrogenic activity of alkylphenols is structurally dependent, with the size and shape of the alkyl group influencing the binding affinity to the estrogen receptor. nih.gov

Comparative Endocrine Disruption Potency with Other Alkylphenols

Studies have compared the endocrine-disrupting potency of various alkylphenols to understand their relative risks. In vitro assays, such as the E-screen assay which measures the proliferation of MCF-7 cells, and competitive binding assays for the estrogen receptor, are used to evaluate and compare these potencies. nih.gov

For example, research has shown that among certain alkylphenols, 4-t-octylphenol and 4-nonylphenol (B119669) exhibit considerable estrogenic potency. nih.gov Generally, alkylphenols with bulkier alkyl groups or a higher number of carbons in the alkyl chain tend to possess higher estrogenic capacity. nih.gov The estrogenic potency of alkylphenols is typically thousands of times lower than that of the natural hormone estradiol. cefic.org However, due to their widespread presence in the environment, even weak estrogenic activity is a cause for concern. tandfonline.com

Relative Estrogenic Potency of Selected Alkylphenols

CompoundRelative Potency (compared to Estradiol)
4-n-NonylphenolLower than Estradiol
4-tert-OctylphenolLower than Estradiol
This table illustrates the general finding that while some alkylphenols exhibit estrogenic activity, their potency is significantly less than the primary female sex hormone, estradiol. The exact relative potency can vary depending on the specific isomer and the test system used. cefic.org

Environmental Monitoring and Regulatory Implications

The potential ecological risks posed by alkylphenols necessitate robust environmental monitoring programs and clear regulatory guidelines.

Monitoring Strategies for Aquatic and Terrestrial Ecosystems

Effective environmental monitoring is crucial for assessing the extent of contamination by alkylphenols in various environmental compartments. biomerieux.comeurofinsus.comunece.org Monitoring programs typically involve the collection and analysis of samples from water, sediment, and biota to determine the concentrations of these compounds. pollutiontracker.orgrivm.nl

Strategies for monitoring include:

Targeted Sampling: Focusing on areas with known or suspected sources of alkylphenol contamination, such as industrial discharge points and wastewater treatment plant effluents. pollutiontracker.org

Long-term Monitoring: Establishing baseline concentrations and tracking trends over time to assess the effectiveness of regulatory measures. americanpharmaceuticalreview.com

Integrated Monitoring: Combining chemical analysis with biological effect monitoring (biomonitoring) to directly assess the impact on organisms in the environment. researchgate.net

The data gathered from these monitoring efforts are essential for refining risk assessments and informing management decisions. unece.org

Regulatory Guidelines and Risk Management Strategies for Alkylphenols

Regulatory agencies worldwide have implemented guidelines and risk management strategies to address the concerns associated with alkylphenols. cefic.orgineris.fr These measures aim to reduce the release of these substances into the environment.

In the European Union, alkylphenols such as nonylphenol and octylphenol (B599344) are subject to restrictions under the REACH regulation. cefic.orgineris.fr They are also listed as priority substances under the Water Framework Directive, which mandates the cessation or phasing out of their discharges, emissions, and losses. ineris.fr

In the United States, the EPA uses the Toxic Substances Control Act (TSCA) to regulate new and existing chemicals, including certain alkylphenols. cornell.edu For instance, the EPA has established significant new use rules (SNURs) for specific alkylphenols, requiring notification to the agency before these substances are used in new ways that could increase environmental release. cornell.edu

Risk management strategies often focus on:

Source Reduction: Implementing measures to reduce the use and release of alkylphenols from industrial processes and consumer products. pollutiontracker.org

Substitution: Encouraging the replacement of hazardous alkylphenols with safer alternatives. service.gov.ukservice.gov.uk

Wastewater Treatment: Improving the efficiency of wastewater treatment plants to remove alkylphenols and their degradation products. cleaninginstitute.org

These regulatory actions and management strategies are critical for mitigating the ecological risks associated with Phenol (B47542), tetrapropylene- and other alkylphenols. pollutiontracker.orgineris.fr

Q & A

Q. What validated analytical methods are recommended for detecting phenol, tetrapropylene- in environmental matrices, and how do they address matrix interference?

Phenol, tetrapropylene- and its derivatives require sensitive detection due to their low regulatory limits (e.g., 0.1% in restricted substances) . The EPA Method 420.2 is prescribed for phenol analysis in water/waste, utilizing GC/MS with base/acid scanning to differentiate minimally substituted phenols from branched alkylated variants like tetrapropylene derivatives . For complex matrices (e.g., industrial sludge), sample pretreatment with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is critical to reduce interference from co-eluting hydrocarbons . Quantification via LC-UV/Vis or LC-MS/MS is recommended for improved specificity, with method validation requiring ≤20% RSD in recovery tests .

Q. How do regulatory classifications (e.g., REACH SVHC) influence experimental design for assessing phenol, tetrapropylene-’s endocrine-disrupting effects?

As a Substance of Very High Concern (SVHC) under REACH for endocrine disruption (Article 57(f)) , researchers must adhere to OECD Test Guidelines 456 (H295R steroidogenesis assay) and 440 (uterotrophic assay) to evaluate estrogenic/androgenic activity. Dose-response studies should span 0.1–100 μg/L to reflect environmental concentrations (e.g., wastewater effluents) and include positive controls (e.g., BPA) . Transcriptomic profiling (RNA-seq) is advised to identify dysregulated pathways (e.g., vitellogenin in fish models) .

Q. What are the key physicochemical properties of phenol, tetrapropylene- that dictate its environmental persistence and mobility?

The compound’s log Kow (~5.2, estimated) suggests high bioaccumulation potential, while its water solubility (<1 mg/L at 25°C) limits hydrolysis. Photodegradation half-lives in aqueous media range from 48–72 hours under UV-Vis irradiation (λ = 290–400 nm), with hydroxyl radicals (·OH) as the primary degradants . Soil adsorption coefficients (Koc = 1200–1500 mL/g) indicate moderate mobility in sandy soils but sequestration in organic-rich sediments .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize catalytic ozonation parameters for degrading phenol, tetrapropylene- in wastewater?

A L16(4⁴) orthogonal array (4 factors at 4 levels) is effective for parameter optimization . Key factors include:

  • Catalyst loading (α-Fe₂O₃): 0.1–0.4 g/L
  • Ozone dosage: 10–40 mg/L
  • pH: 3–9
  • Reaction time: 10–40 min

Response variables (COD removal, ozone utilization) are analyzed via ANOVA to identify dominant factors. For example, pH contributes 42% to COD removal variance due to ·OH generation at acidic conditions (pH 3–5) . Confirmatory runs under optimized parameters (e.g., 0.3 g/L α-Fe₂O₃, pH 4, 30 mg/L O₃) achieve >85% degradation efficiency .

Q. How do coexisting metal salts (e.g., lead derivatives) alter the degradation pathways of phenol, tetrapropylene- in environmental systems?

Lead(2+) salts (CAS 122332-23-4) inhibit oxidative degradation by forming stable complexes with phenolic hydroxyl groups, reducing ·OH accessibility . In ozonation systems, Pb²+ scavenges radicals (k = 4.5 × 10⁹ M⁻¹s⁻¹) , necessitating chelating agents (e.g., EDTA) to mitigate interference. Synergistic effects with Fe³+ enhance Fenton-like reactions but require pH < 3 to prevent Pb(OH)₂ precipitation .

Q. What strategies resolve contradictions in ecotoxicological data between in vitro and in vivo models for phenol, tetrapropylene-?

Discrepancies often arise from metabolic activation differences. For example:

  • In vitro: HepG2 cells show IC50 = 12 μM for cytotoxicity, but lack phase I/II metabolism .
  • In vivo: Zebrafish LC50 = 2.3 mg/L, with CYP450-mediated hydroxylation increasing toxicity .

A tiered approach is recommended:

Metabolite profiling: Use HRMS to identify bioactive derivatives (e.g., quinones).

Cross-species extrapolation: Apply physiologically based kinetic (PBK) modeling to account for metabolic rate variations .

Mixture toxicity assessment: Test with co-occurring SVHCs (e.g., branched nonylphenols) to evaluate additive/synergistic effects .

Q. What computational tools predict the endocrine-disrupting potential of phenol, tetrapropylene- derivatives, and how are they validated?

QSAR models like ECOSAR (v2.2) and OECD Toolbox predict binding affinity to estrogen receptor alpha (ERα). Validation against ToxCast/Tox21 data shows 78% accuracy for phenolic compounds . Molecular dynamics simulations (e.g., GROMACS) further refine docking poses, revealing alkyl chain length (>C9) enhances hydrophobic interactions with ERα’s ligand-binding domain . Experimental validation via competitive ERα binding assays (IC50 ≤ 1 μM confirms high risk) .

Methodological Considerations

  • Data Reconciliation: Address CAS registry conflicts (e.g., 57427-55-1 vs. 74499-35-7 ) using IUCLID datasets and ECHA substance identifiers .
  • Regulatory Compliance: Align analytical protocols with EPA 420.2 and EU 2020/1719 (SVHC monitoring) .
  • Degradation Byproduct Tracking: Employ nontarget screening (NTS) with LC-HRMS to identify transformation products (e.g., hydroxylated or chlorinated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.